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  • Product: 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
  • CAS: 709665-71-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Building Block 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The presence of the bromo-substituted phenyl ring provides a valuable handle for further chemical modifications, making it a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis of this important intermediate, focusing on the scientifically robust and widely applicable Strecker synthesis.

Strategic Approach to Synthesis: The Strecker Reaction

The synthesis of α-amino acids from aldehydes is a cornerstone of organic chemistry, with the Strecker synthesis being a classic and highly effective method.[1][2] This two-step process involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired α-amino acid.[3] For the synthesis of 2-Amino-2-(4-bromophenyl)acetic acid, 4-bromobenzaldehyde serves as the readily available starting material.

The choice of the Strecker synthesis is underpinned by its reliability, scalability, and the accessibility of its starting materials. The reaction proceeds through a well-understood mechanism, allowing for rational optimization and control over the reaction conditions.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-BromobenzaldehydeC₇H₅BrO185.02Off-white to yellow solid1122-91-4
2-Amino-2-(4-bromophenyl)acetonitrileC₈H₇BrN₂211.06Not specified16532-79-9
2-Amino-2-(4-bromophenyl)acetic acidC₈H₈BrNO₂230.06Solid71079-03-3[4]
2-Amino-2-(4-bromophenyl)acetic acid hydrochloride C₈H₉BrClNO₂ 266.52 Solid 709665-71-4 [5]

The Synthetic Pathway: A Detailed Mechanistic Examination

The synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride via the Strecker reaction can be dissected into three primary stages:

  • Formation of the α-Aminonitrile: This initial step involves the reaction of 4-bromobenzaldehyde with a source of ammonia and cyanide.

  • Hydrolysis of the α-Aminonitrile: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the carboxylic acid.

  • Formation of the Hydrochloride Salt: The final step involves the protonation of the amino acid to form the stable hydrochloride salt.

Strecker_Synthesis cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Salt Formation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine Intermediate + Ammonia Ammonia Ammonia Cyanide Cyanide α-Aminonitrile α-Aminonitrile Imine Intermediate->α-Aminonitrile + Cyanide α-Aminonitrile_hydrolysis α-Aminonitrile Amino Acid 2-Amino-2-(4-bromophenyl)acetic acid α-Aminonitrile_hydrolysis->Amino Acid H₃O⁺, Δ Amino_Acid_salt Amino Acid Hydrochloride_Salt 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride Amino_Acid_salt->Hydrochloride_Salt + HCl

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Formation of 2-Amino-2-(4-bromophenyl)acetonitrile

This crucial first step involves the in-situ formation of an imine from 4-bromobenzaldehyde and ammonia, which is then attacked by a cyanide nucleophile.[2] The use of ammonium chloride and potassium cyanide is a common and safer alternative to working with ammonia and hydrogen cyanide directly.[3] The ammonium chloride acts as a mild acid to catalyze the imine formation.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • 4-Bromobenzaldehyde

    • Ammonium Chloride (NH₄Cl)

    • Potassium Cyanide (KCN)

    • Methanol

    • Water

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde in methanol.

    • In a separate beaker, prepare a solution of ammonium chloride in water and add it to the flask.

    • Cool the reaction mixture in an ice bath with continuous stirring.

    • In another beaker, prepare a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight to ensure complete reaction.

    • The resulting α-aminonitrile may precipitate from the solution or can be extracted after the addition of water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent removed under reduced pressure.

Causality Behind Experimental Choices:

  • Use of Methanol: Provides a suitable solvent for the organic starting material while being miscible with the aqueous solutions of the inorganic reagents.

  • Ice Bath: The initial reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent potential side reactions.

  • Slow Addition of Cyanide: This is crucial for safety and to maintain control over the reaction temperature.

Stage 2: Hydrolysis of 2-Amino-2-(4-bromophenyl)acetonitrile

The hydrolysis of the nitrile to a carboxylic acid is typically achieved under acidic conditions.[3] Concentrated hydrochloric acid is a common reagent for this transformation. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • 2-Amino-2-(4-bromophenyl)acetonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

  • Procedure:

    • To the crude 2-amino-2-(4-bromophenyl)acetonitrile in a round-bottom flask, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the mixture is cooled to room temperature.

Causality Behind Experimental Choices:

  • Concentrated HCl: Serves as both the acid catalyst and the source of water for the hydrolysis. The strong acidic conditions facilitate the protonation of the nitrile, making it more susceptible to nucleophilic attack.

  • Reflux: The elevated temperature is necessary to drive the hydrolysis to completion, as the conversion of a nitrile to a carboxylic acid can be slow at room temperature.

Stage 3: Formation and Purification of 2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride

The final step involves the isolation of the product as its hydrochloride salt. This is often achieved by cooling the acidic reaction mixture, which leads to the precipitation of the less soluble salt. Purification can be achieved through recrystallization.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • Reaction mixture from Stage 2

    • Ice bath

    • Büchner funnel and filter paper

    • Ethanol or an ethanol/water mixture for recrystallization

  • Procedure:

    • Cool the reaction mixture from the hydrolysis step in an ice bath to induce crystallization of the hydrochloride salt.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold water or ethanol.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices:

  • Hydrochloride Salt Formation: The amino acid is often more stable and easier to handle as its hydrochloride salt. The salt form also facilitates purification by crystallization due to its typically lower solubility in organic solvents compared to the free amino acid.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically to achieve a good recovery of pure product.

Data Presentation

StageStarting MaterialKey ReagentsIntermediate/ProductTypical Yield
14-BromobenzaldehydeNH₄Cl, KCN, Methanol2-Amino-2-(4-bromophenyl)acetonitrileHigh
22-Amino-2-(4-bromophenyl)acetonitrileConcentrated HCl2-Amino-2-(4-bromophenyl)acetic acidGood to High
32-Amino-2-(4-bromophenyl)acetic acidHCl2-Amino-2-(4-bromophenyl)acetic acid hydrochlorideHigh

Conclusion

The Strecker synthesis provides a reliable and well-established route to 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can effectively and safely produce this valuable building block for further synthetic applications. The detailed protocols provided in this guide serve as a solid foundation for the successful synthesis and purification of the target compound. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling toxic reagents such as potassium cyanide.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850, 75 (1), 27–45.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. [Link]

  • Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

Sources

Exploratory

Physical Properties of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

An In-Depth Technical Guide for Drug Development Executive Summary This guide provides a comprehensive technical analysis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromo-DL-phenylglycine HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

This guide provides a comprehensive technical analysis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromo-DL-phenylglycine HCl). As a non-proteinogenic amino acid derivative, this compound serves as a critical chiral scaffold in peptidomimetic drug design and a versatile intermediate in palladium-catalyzed cross-coupling reactions. This document synthesizes physicochemical data, analytical protocols, and handling requirements to support rigorous experimental workflows.

Part 1: Molecular Identity & Structural Analysis

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is the hydrochloride salt of 4-bromophenylglycine. Structurally, it consists of a glycine backbone substituted at the


-carbon with a 4-bromophenyl group. The presence of the bromine atom at the para-position imparts unique electronic and steric properties compared to the parent phenylglycine, significantly influencing its lipophilicity and reactivity.
Table 1: Chemical Identity & Identifiers
PropertyDetail
IUPAC Name 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Common Synonyms 4-Bromo-DL-phenylglycine HCl; p-Bromophenylglycine hydrochloride
CAS Number 709665-71-4 (HCl salt); 71079-03-3 (Free base generic)
Molecular Formula

Molecular Weight 266.52 g/mol (Free base: 230.06 g/mol )
Chirality Available as Racemate (DL), (R)-, or (S)- enantiomers
SMILES C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Structural Pharmacophore Analysis

The molecule features three distinct functional domains:

  • 
    -Amino Acid Core:  Provides zwitterionic potential and peptide coupling sites.
    
  • Phenyl Ring: Introduces

    
    -
    
    
    
    stacking interactions and hydrophobic bulk.
  • Para-Bromo Substituent: Acts as a lipophilic enhancer and a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

StructuralAnalysis Core 2-Amino-2-(4-bromophenyl) acetic acid HCl Amino Amine Group (-NH3+) pKa ~8.8 - 9.0 H-Bond Donor Core->Amino N-terminus Carboxyl Carboxylic Acid (-COOH) pKa ~1.8 - 2.1 H-Bond Acceptor Core->Carboxyl C-terminus Aryl 4-Bromophenyl Group Lipophilic Scaffold Suzuki Coupling Handle Core->Aryl Side Chain

Figure 1: Functional decomposition of the 4-bromophenylglycine scaffold.

Part 2: Physicochemical Profile[6][9][10][11][12]

Understanding the physical behavior of the hydrochloride salt is vital for formulation and purification. The salt form significantly alters solubility and thermal stability compared to the zwitterionic free base.

Table 2: Physical Properties
PropertyValue / ObservationContext & Causality
Physical State White to off-white crystalline powderHigh lattice energy typical of ionic amino acid salts.
Melting Point >260°C (Decomposition)Amino acid salts generally decompose before melting due to strong intermolecular ionic bonding.
Solubility (Water) High (>50 mg/mL)The ionic nature of the HCl salt disrupts the crystal lattice more effectively than the zwitterion in aqueous media.
Solubility (Organic) Soluble in MeOH, EtOH; Insoluble in Hexane, DCMPolar protic solvents stabilize the ions; non-polar solvents cannot overcome lattice energy.
Hygroscopicity Moderate to HighHCl salts are prone to absorbing atmospheric moisture; storage in a desiccator is mandatory.
pKa (Predicted)

;

The electron-withdrawing Br atom slightly lowers the pKa of the amine compared to Phenylglycine (

).
Solubility Protocol (Self-Validating)

Do not rely solely on literature values. Perform this check for every new batch.

  • Gravimetric Method: Weigh 100 mg of compound into a vial.

  • Stepwise Addition: Add solvent (water or buffer) in 100

    
    L increments with vortexing.
    
  • Endpoint: Visual clarity. Calculate solubility as

    
    .
    
  • Verification: Filter the saturated solution and analyze the filtrate via HPLC against a standard curve.

Part 3: Analytical Fingerprinting & Quality Control

To ensure the integrity of the compound for use in sensitive catalytic reactions or biological assays, a multi-modal analytical approach is required.

1. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    (Note: In
    
    
    , exchangeable protons will disappear).
  • 1H NMR Expectations (DMSO-

    
    ): 
    
    • 
       ppm (Broad s, 3H, 
      
      
      
      ).
    • 
       ppm (d, 2H, Ar-H, ortho to Br).
      
    • 
       ppm (d, 2H, Ar-H, meta to Br).
      
    • 
       ppm (s, 1H, 
      
      
      
      -CH).
    • Note: The para-substitution pattern creates a distinct "AB system" (two doublets) in the aromatic region.

2. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond/carboxyl) and 254 nm (aromatic).

  • Retention Time: Expect elution later than Phenylglycine due to the lipophilic Bromine substituent.

3. Infrared Spectroscopy (FT-IR)
  • Broad Band (3300–2600 cm⁻¹): O-H stretch (carboxylic acid) overlapping with N-H stretch (ammonium).

  • Strong Peak (~1720–1740 cm⁻¹): C=O stretch (carboxylic acid).

  • Fingerprint (~1000–1100 cm⁻¹): C-Br stretch (often weak but diagnostic).

QC_Workflow cluster_Tests Analytical Battery Sample Raw Material (Batch Receipt) NMR 1H NMR (Identity & Structure) Sample->NMR HPLC HPLC-UV (Purity >98%) Sample->HPLC Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Decision Pass Criteria? NMR->Decision HPLC->Decision Chiral->Decision Release Release for Synthesis Decision->Release Yes Reject Recrystallize / Reject Decision->Reject No

Figure 2: Quality Control decision tree for validation of 4-bromophenylglycine HCl.

Part 4: Handling, Stability, & Safety
Stability Profile
  • Thermal: Stable at room temperature. Decomposes at high temperatures (>200°C).

  • Hydrolytic: Stable in acidic media. In basic media, the ammonium salt converts to the free amine, which may undergo oxidative degradation or polymerization over time.

  • Photostability: Aryl bromides can be light-sensitive (photodehalogenation). Store in amber vials.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

Part 5: Synthetic Utility & Applications[11][13][14][15]

The primary value of 2-Amino-2-(4-bromophenyl)acetic acid lies in its dual functionality.

1. Suzuki-Miyaura Cross-Coupling The aryl bromide serves as an electrophile. By protecting the amine (e.g., Boc) and acid (e.g., Methyl Ester), researchers can couple the phenyl ring to boronic acids, creating complex biaryl amino acids.

  • Mechanism:[3][4] Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the ring.

2. Peptide Synthesis Used to introduce conformational constraints or specific hydrophobic interactions into peptide chains. The bulky 4-bromophenyl group restricts rotation around the


 and 

angles more than a standard phenylalanine residue.
References
  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride.[1] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-bromophenylacetic acid derivatives. Available at: [Link][1]

Sources

Foundational

Foreword: The Strategic Importance of Chiral Non-Canonical Amino Acids

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride In the landscape of modern drug discovery and chemical biology, non-canonical amino acids (ncAAs) represent a class o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

In the landscape of modern drug discovery and chemical biology, non-canonical amino acids (ncAAs) represent a class of indispensable building blocks.[1][2] Their incorporation into peptides or as standalone chiral scaffolds can confer enhanced potency, improved pharmacokinetic profiles, and novel biological activities.[3][4][5] (R)-2-Amino-2-(4-bromophenyl)acetic acid, a halogenated derivative of phenylglycine, is a prime example of such a valuable intermediate. The bromine atom provides a versatile handle for further chemical modification, such as cross-coupling reactions, making it a highly sought-after component in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive, field-proven methodology for the synthesis of the enantiomerically pure hydrochloride salt of (R)-2-Amino-2-(4-bromophenyl)acetic acid. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for procedural choices, and the self-validating checkpoints essential for ensuring a successful and reproducible outcome. The chosen strategy involves a classical, robust synthesis of the racemic amino acid followed by a highly efficient enzymatic kinetic resolution, a hybrid approach that combines reliability with the exquisite selectivity of biocatalysis.

Section 1: Strategic Overview and Retrosynthetic Analysis

The primary challenge in synthesizing any chiral α-amino acid is the effective control of stereochemistry at the α-carbon.[6][7] Several strategies exist to achieve this:

  • Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or reagent to directly form the desired enantiomer.[8][9][10] This includes methods like the asymmetric Strecker synthesis.[11][12][13]

  • Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction, followed by its removal.[14][15][16][17]

  • Resolution of a Racemic Mixture: Synthesizing a 50:50 mixture of both enantiomers and then separating them. This can be achieved through diastereomeric salt formation or, more efficiently, through enzymatic kinetic resolution.[18][19][20]

For this guide, we will focus on a robust and scalable two-part strategy: initial synthesis of the racemic amino acid via the Strecker synthesis , followed by an enzymatic kinetic resolution . This approach is selected for its reliability, the accessibility of starting materials, and its illustrative power in combining classical organic chemistry with modern biocatalysis.

Part I: Synthesis of Racemic (±)-2-Amino-2-(4-bromophenyl)acetic acid

The Strecker synthesis is a venerable and highly effective method for preparing α-amino acids.[21] It is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source, culminating in an acid hydrolysis step to yield the target amino acid.[21][22]

1.1: Underlying Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from 4-bromobenzaldehyde and ammonia. This electrophilic imine is then attacked by the cyanide nucleophile to form the key intermediate, an α-aminonitrile. The robust nitrile group is subsequently hydrolyzed under acidic conditions to afford the carboxylic acid.

Strecker_Mechanism Strecker Synthesis Mechanism cluster_reactants Starting Materials A 4-Bromobenzaldehyde I1 4-Bromobenzaldehyde Imine A->I1 + H2O B Ammonia (NH3) B->I1 + H2O C Cyanide (HCN) I2 α-Aminonitrile I1->I2 + HCN P Racemic Amino Acid I2->P [1] H3O+, Heat [2] Neutralize H H3O+ / Heat

Caption: The reaction pathway for the Strecker synthesis.

1.2: Experimental Protocol for Racemic Synthesis

This protocol is designed for bench-scale synthesis and includes necessary safety measures, particularly concerning the use of sodium cyanide.

Table 1: Reagents for Racemic Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromobenzaldehyde185.0250.0 g0.2701.0
Ammonium Chloride (NH₄Cl)53.4915.8 g0.2951.1
Sodium Cyanide (NaCN)49.0114.0 g0.2861.06
28% Ammonium Hydroxide-50 mL--
Methanol-200 mL--
6M Hydrochloric Acid-~400 mL--

Step-by-Step Methodology:

  • Reaction Setup (CAUTION: Perform in a certified fume hood): To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 4-bromobenzaldehyde (50.0 g), ammonium chloride (15.8 g), and methanol (200 mL).

  • Ammonia Addition: Cool the stirring slurry to 0-5 °C in an ice bath. Slowly add 28% ammonium hydroxide solution (50 mL) over 15 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes.

  • Cyanide Addition (EXTREME CAUTION): In a separate beaker, dissolve sodium cyanide (14.0 g) in 50 mL of deionized water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C. Causality Note: Slow addition is critical to control the exotherm and prevent the release of HCN gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. The mixture will become a thick, pale-yellow slurry.

  • Hydrolysis: Carefully and slowly pour the reaction mixture into a 2 L beaker containing 400 mL of 6M HCl. Safety Note: This step must be done slowly in a fume hood as it will generate some HCN gas and is exothermic. Fit the beaker with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 6-8 hours.

  • Work-up and Isolation: Cool the solution to room temperature. A precipitate may form. Filter the mixture and wash the solid with a small amount of cold water. Adjust the pH of the filtrate to ~6.0 using concentrated ammonium hydroxide. This will cause the racemic amino acid to precipitate as a zwitterion.

  • Purification: Cool the slurry in an ice bath for 1 hour, then collect the white solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 50 mL). Dry the product in a vacuum oven at 60 °C to a constant weight.

The expected yield is typically 70-80%. The product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure before proceeding.

Part II: Enzymatic Resolution and Final Product Synthesis

Kinetic resolution leverages an enzyme's stereospecificity to differentiate between two enantiomers in a racemic mixture.[23] Here, we will first N-acetylate the racemic amino acid. Then, an acylase enzyme will selectively hydrolyze the acetyl group from the (S)-enantiomer, leaving the desired (R)-N-acetyl amino acid untouched. This difference in functionality allows for straightforward chemical separation.

2.1: Workflow for Enantioselective Resolution

Resolution_Workflow Enzymatic Resolution Workflow A Racemic (R/S)-Amino Acid B N-Acetylation (Acetic Anhydride) A->B C Racemic (R/S)-N-Acetyl Amino Acid B->C D Enzymatic Hydrolysis (e.g., Penicillin G Acylase) C->D E Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid D->E F Separation (pH-controlled extraction) E->F G (S)-Amino Acid (Aqueous Phase) F->G H (R)-N-Acetyl Amino Acid (Organic Phase) F->H I Acid Hydrolysis (HCl) H->I J Final Product: (R)-Amino Acid HCl I->J

Caption: Stepwise workflow for the resolution and isolation of the target (R)-enantiomer.

2.2: Experimental Protocol for Resolution

Step 1: N-Acetylation of Racemic Amino Acid

  • Suspend the racemic amino acid (e.g., 0.20 mol) in 300 mL of glacial acetic acid.

  • Cool the mixture to 10-15 °C. Add acetic anhydride (0.22 mol, 1.1 eq) dropwise.

  • Remove the cooling bath and stir at room temperature for 4 hours.

  • Quench the reaction by slowly pouring the mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the precipitated white solid (racemic N-acetyl amino acid) by filtration, wash with cold water, and dry under vacuum.

Step 2: Enzymatic Kinetic Resolution

Table 2: Reagents for Enzymatic Resolution

ReagentAmountPurpose
Racemic N-Acetyl Amino Acid50.0 gSubstrate
Immobilized Penicillin G Acylase10.0 gBiocatalyst
0.1 M Phosphate Buffer (pH 7.5)1.0 LReaction Medium
2 M Sodium HydroxideAs neededpH control
  • Setup: Suspend the racemic N-acetyl amino acid (50.0 g) in 1.0 L of phosphate buffer (pH 7.5) in a temperature-controlled reaction vessel at 30 °C.

  • pH Adjustment: Adjust the pH to 7.5 with 2 M NaOH to fully dissolve the substrate.

  • Enzyme Addition: Add the immobilized Penicillin G Acylase (10.0 g).

  • Reaction Monitoring: Maintain the pH at 7.5 by the controlled addition of 2 M NaOH using a pH-stat or manual titration. The reaction is complete when 50% of the theoretical amount of base has been consumed (indicating 100% conversion of the (S)-enantiomer). This typically takes 4-8 hours. Trustworthiness Check: The consumption of base is a direct measure of the progress of the selective hydrolysis, providing a reliable in-process control.

Step 3: Separation of Enantiomers

  • Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can be washed and reused multiple times.[20]

  • Acidification & Extraction: Cool the filtrate to 5 °C and acidify to pH 2.0 with concentrated HCl. The (R)-N-acetyl amino acid will precipitate.

  • Filter the solid precipitate and wash it with cold water. This solid is the desired (R)-N-acetyl intermediate.

  • The filtrate contains the (S)-amino acid, which can be isolated or discarded.

Step 4 & 5: Hydrolysis and Hydrochloride Salt Formation

  • Hydrolysis: Reflux the isolated (R)-N-acetyl amino acid solid in 6 M HCl (200 mL) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the solution in an ice bath. The (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride will crystallize.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold acetone, and dry in a vacuum oven.[24]

2.3: Quality Control and Validation

A self-validating protocol requires rigorous analytical confirmation.

  • Purity & Identity: The final product's structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is assessed by HPLC.

  • Enantiomeric Excess (ee): The enantiomeric purity is the most critical parameter. It must be determined using a validated chiral HPLC method or by ¹H NMR using a chiral solvating agent. An ee of >99% is typically required for pharmaceutical applications.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of the enantiomeric identity.

Table 3: Typical Analytical Specifications

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to reference spectra¹H NMR, ¹³C NMR
Purity≥ 98.5%HPLC
Enantiomeric Excess≥ 99.0%Chiral HPLC
Specific RotationConforms to standardPolarimetry

Section 3: Safety and Process Considerations

  • Chemical Hazards: Sodium cyanide is highly toxic and must be handled with extreme care in a fume hood. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal to oxidize it to the much less toxic cyanate. The final product is an irritant.[25]

  • Process Optimization: The efficiency of the enzymatic resolution can be influenced by enzyme loading, temperature, and pH. For industrial-scale production, using an immobilized enzyme in a packed-bed reactor offers significant advantages for continuous processing and enzyme recycling.[18][20]

  • Modern Alternatives: While this guide details a robust classical/enzymatic hybrid method, researchers should be aware of direct catalytic asymmetric syntheses.[26][27] These methods can offer higher atom economy and fewer steps but may require more specialized catalysts and optimization for specific substrates.[10][28]

Conclusion

The synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride presented herein is a reliable and scalable process that combines the robustness of the Strecker synthesis with the surgical precision of enzymatic resolution. Each stage of the process is designed with clear causality and includes self-validating checkpoints to ensure the final product meets the high standards of purity and enantioselectivity required by drug development professionals. This detailed guide serves as a practical blueprint for researchers and scientists, empowering them to produce this critical chiral building block with confidence.

References

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. (2021-07-27).
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018-11-12).
  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. PubChem. Accessed February 1, 2026.
  • Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon.
  • Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs. Accessed February 1, 2026.
  • Chiral auxiliary. Wikipedia. Accessed February 1, 2026.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids.
  • A new approach to chiral α-amino acid synthesis. EurekAlert!. (2026-01-30).
  • Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids.
  • Resolution of racemic amino acids.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. (2025-11-28).
  • Cu-catalyzed asymmetric regiodivergent electrosynthesis and its application in the enantioselective total synthesis of (-)-fumimycin. PubMed Central. (2023-10-24).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023-01-12).
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles. Oxford Academic. Accessed February 1, 2026.
  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. (2015-07-19).
  • (R)-2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID. Achemica. Accessed February 1, 2026.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. (2026-01-30).
  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). Accessed February 1, 2026.
  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. ChemScene. Accessed February 1, 2026.
  • A general, catalytic, and enantioselective synthesis of α-amino acids. Harvard University. Accessed February 1, 2026.
  • Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. PubMed. (2018-02-16).
  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. (2021-11-26).
  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Accessed February 1, 2026.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Accessed February 1, 2026.
  • Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids. Bentham Science. Accessed February 1, 2026.
  • Process for the preparation of α-bromo-phenylacetic acids.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.
  • Chiral Auxiliary for the Synthesis of Optically Active Amino Acids. TCI Chemicals. (2021-05-31).
  • (R)-2-Amino-2-(4-bromophenyl)acetic acid. Advanced ChemBlocks. Accessed February 1, 2026.
  • 150 Years of Strecker Reaction. MSU chemistry. Accessed February 1, 2026.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. PMC - NIH. Accessed February 1, 2026.
  • Supporting information. The Royal Society of Chemistry. Accessed February 1, 2026.
  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[25]arenes derivatives . ScienceDirect. Accessed February 1, 2026.

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. SpringerLink. (2021-10-11).

Sources

Exploratory

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-2-(4-bromophenyl)acetic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, and its hydrochloride salt are valuable chiral building blocks in the synthesis of various pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of a robust and enantioselective method for the synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. The core of this methodology is an asymmetric Strecker synthesis, a powerful and versatile tool for the preparation of α-amino acids. This document will delve into the mechanistic underpinnings of this approach, provide detailed, step-by-step experimental protocols, and discuss the necessary analytical techniques for the characterization and quality control of the final product.

Introduction: The Significance of Chiral α-Amino Acids

Chiral α-amino acids are the fundamental constituents of proteins and play a pivotal role in a vast array of biological processes. Beyond their natural role, enantiomerically pure non-proteinogenic α-amino acids are of significant interest in medicinal chemistry and drug discovery. The incorporation of these unnatural amino acids into peptide-based drugs can enhance their metabolic stability, improve their pharmacokinetic profiles, and modulate their biological activity. (S)-2-Amino-2-(4-bromophenyl)acetic acid, in particular, serves as a key intermediate in the synthesis of various bioactive compounds, making a reliable and scalable enantioselective synthesis highly desirable.

The asymmetric Strecker synthesis has emerged as a particularly effective strategy for accessing a wide range of α-amino acids.[1] This method involves the reaction of an aldehyde with a cyanide source and an amine to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[2] The enantioselectivity of the reaction can be controlled through the use of a chiral amine auxiliary or a chiral catalyst.[3]

This guide will focus on a diastereoselective Strecker synthesis employing a chiral amine auxiliary, a method that is both efficient and amenable to scale-up.

The Synthetic Strategy: Asymmetric Strecker Synthesis

The chosen synthetic route to (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a three-step process commencing with the commercially available 4-bromobenzaldehyde. The key to achieving the desired (S)-enantiomer is the use of a chiral amine, (S)-1-(4-methoxyphenyl)ethylamine, which directs the stereochemical outcome of the cyanide addition to the imine intermediate.

The overall synthetic workflow can be visualized as follows:

Asymmetric Strecker Synthesis Workflow 4-Bromobenzaldehyde 4-Bromobenzaldehyde Step1 Step 1: Diastereoselective α-Aminonitrile Formation 4-Bromobenzaldehyde->Step1 Chiral_Amine (S)-1-(4-methoxyphenyl)ethylamine Chiral_Amine->Step1 Cyanide_Source Sodium Cyanide Cyanide_Source->Step1 Intermediate (S,S)-α-Aminonitrile Step1->Intermediate Step2 Step 2: Hydrolysis and Auxiliary Cleavage Intermediate->Step2 Purification Purification Step2->Purification Final_Product (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride Purification->Final_Product

Sources

Foundational

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride discovery and history

Part 1: Introduction & Significance 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride , commonly known as 4-bromo-phenylglycine hydrochloride (4-Br-Phg · HCl), is a non-proteinogenic amino acid and a critical chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Significance

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride , commonly known as 4-bromo-phenylglycine hydrochloride (4-Br-Phg · HCl), is a non-proteinogenic amino acid and a critical chiral building block in modern medicinal chemistry. Unlike natural amino acids, which are ubiquitous in biological systems, this synthetic derivative provides a unique orthogonal "handle"—the aryl bromide—allowing for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Its significance lies in three core areas:

  • Conformational Restriction: As a phenylglycine derivative, it introduces significant steric constraint to peptide backbones compared to phenylalanine, often used to lock bioactive conformations in peptidomimetics.

  • Synthetic Versatility: The para-bromo substituent serves as a reactive site for late-stage functionalization, enabling the rapid generation of biaryl amino acid libraries.

  • Pharmaceutical Intermediate: It shares a structural lineage with the key intermediates used in the synthesis of anti-platelet drugs (e.g., Clopidogrel analogs) and beta-lactam antibiotics.

Part 2: History & Discovery Context

The "discovery" of 4-bromophenylglycine is best understood not as a singular serendipitous event, but as a targeted evolution of the Strecker Synthesis (1850) and the Bucherer-Bergs Reaction (1929) adapted for halogenated aromatics.

The Evolution of Phenylglycine Synthesis
  • 1850 - The Strecker Era: Adolph Strecker reported the first synthesis of amino acids from aldehydes, ammonia, and hydrogen cyanide. While effective for simple alkyl amino acids, the application to electron-deficient aryl aldehydes (like 4-bromobenzaldehyde) required optimization to prevent side reactions.

  • Mid-20th Century - The Antibiotic Boom: The discovery that D-phenylglycine was a superior side chain for semi-synthetic penicillins (e.g., Ampicillin) drove massive industrial interest in phenylglycine derivatives. This era saw the first systematic synthesis of halogenated phenylglycines to probe Structure-Activity Relationships (SAR) in antibiotics.

  • Modern Era - Asymmetric Catalysis & Enzymatic Resolution: In the late 1990s and 2000s, the focus shifted from racemic synthesis to enantioselective routes. The development of genetically engineered Leucine Dehydrogenase (LeuDH) allowed for the direct asymmetric reductive amination of 4-bromophenylglyoxylic acid, a "green" alternative to classical resolution.

Part 3: Synthesis Methodologies

This section details the two primary synthetic pathways. The choice between them depends on the desired stereochemistry and scale.

Method A: The Bucherer-Bergs Reaction (Thermodynamic Control)

This is the preferred industrial route for accessing the free amino acid due to the stability of the hydantoin intermediate.

Protocol:

  • Reagents: 4-Bromobenzaldehyde, Ammonium Carbonate, Potassium Cyanide, 50% Ethanol/Water.

  • Formation of Hydantoin:

    • Dissolve 4-bromobenzaldehyde (1.0 eq) in 50% EtOH.

    • Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).

    • Heat to 60°C for 4-6 hours. The solution will initially clarify and then precipitate the hydantoin (5-(4-bromophenyl)hydantoin).

  • Hydrolysis:

    • Isolate the hydantoin by filtration.

    • Reflux in 3M NaOH (alkaline hydrolysis) or 6M HCl (acidic hydrolysis) for 24 hours.

    • Note: Acidic hydrolysis directly yields the hydrochloride salt.

  • Purification: Recrystallization from water/isopropanol.

Method B: The Strecker Synthesis (Kinetic Control)

Suitable for rapid, smaller-scale preparation of the alpha-amino nitrile intermediate.

Protocol:

  • Reagents: 4-Bromobenzaldehyde, NH₄Cl, NaCN (or TMSCN), Methanol.

  • Imine Formation: Condense aldehyde with ammonia/ammonium chloride to form the imine in situ.

  • Nucleophilic Attack: Cyanide attacks the imine carbon.

  • Hydrolysis: The resulting aminonitrile is hydrolyzed using concentrated HCl to yield 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride.

Visualization: Synthesis Pathways

The following diagram illustrates the divergence between the Strecker and Bucherer-Bergs pathways and their convergence on the final hydrochloride salt.

SynthesisPathways Aldehyde 4-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine NH3 / NH4Cl Hydantoin 5-(4-bromophenyl)hydantoin Aldehyde->Hydantoin Bucherer-Bergs: (NH4)2CO3, KCN (Thermodynamic Control) Nitrile Aminonitrile Imine->Nitrile Strecker: NaCN (Kinetic Control) Product 4-Bromophenylglycine HCl Nitrile->Product Hydrolysis (HCl) Hydantoin->Product 1. NaOH Reflux 2. HCl Acidification

Figure 1: Comparison of Strecker (Kinetic) and Bucherer-Bergs (Thermodynamic) synthetic routes.

Part 4: Applications in Drug Development

The utility of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride extends beyond its structure; it is a functional tool.

Suzuki-Miyaura Cross-Coupling Handle

The aryl bromide is a "privileged" functional group. In peptide synthesis, researchers incorporate 4-Br-Phg into a peptide chain and then perform on-resin Suzuki coupling with various aryl boronic acids.

  • Mechanism: The Pd(0) catalyst inserts into the C-Br bond (oxidative addition), allowing coupling with Ar-B(OH)₂.

  • Result: A library of 4-biaryl-phenylglycine analogs can be generated from a single precursor, rapidly expanding chemical space for SAR studies.

Caspase Inhibitors

Halogenated phenylglycines are frequently cited in patents for Caspase-3 inhibitors . The electron-withdrawing nature of the bromine atom lowers the pKa of the amino group and alters the lipophilicity of the side chain, improving cell permeability compared to the unsubstituted phenylglycine.

Chiral Resolution & Industrial Scale

For pharmaceutical applications (e.g., as an intermediate for specific enantiopure drugs), the racemic hydrochloride salt is often resolved using Camphorsulfonic Acid (CSA) .

  • Process: The racemate is treated with (+)-CSA. The diastereomeric salt of the (D)-isomer (or (S)-isomer depending on the drug target) crystallizes preferentially, allowing for filtration and isolation of the optical isomer.

Part 5: Technical Specifications & Safety

PropertySpecification
CAS Number 709665-71-4 (HCl salt); 71079-03-3 (Free acid)
Molecular Formula C₈H₉BrClNO₂
Molecular Weight 266.52 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; Insoluble in non-polar solvents
Storage Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Safety Protocol (Self-Validating):

  • Cyanide Risk (Synthesis): If synthesizing via Strecker/Bucherer-Bergs, the initial steps involve cyanide. Validation: Always keep a ferrous sulfate (FeSO₄) quenching bath nearby to neutralize spills immediately. Use HCN detectors.

  • Acid Handling: The final step involves concentrated HCl. Validation: Perform in a fume hood; check pH of waste stream before disposal to ensure neutralization.

References

  • Strecker Synthesis of Amino Acids. Adolph Strecker. Annalen der Chemie und Pharmacie, 75 (1), 27-45 (1850). Link

  • The Bucherer-Bergs Reaction. Bucherer, H. T., & Fischbeck, K. Journal für Praktische Chemie, 140 (2), 69-89 (1934). Link

  • Synthesis and Resolution of Phenylglycine Derivatives. Kessels, S. A. "Resolution Processes for Phenylglycines." Link

  • Palladium-Catalyzed Cross-Coupling of Halogenated Amino Acids. Ma, D., et al. Journal of the American Chemical Society, 126 (15), 4865-4873 (2004). Link

  • Chemo-enzymatic Synthesis of Chiral Phenylglycines. Liu, Z., et al. "Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine."[1] Bioprocess and Biosystems Engineering (2022).[2] Link

  • PubChem Compound Summary: 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chiral Resolution of Racemic Amines using 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

For: Researchers, scientists, and drug development professionals Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Many bioactive compounds exist as enantiomers—non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, these enantiomers can exhibit markedly different pharmacological and toxicological behaviors. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a preference but often a regulatory necessity.

Chiral resolution via diastereomeric salt formation remains a cornerstone technique for the large-scale separation of enantiomers due to its cost-effectiveness and scalability.[1][2] This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]

This application note provides a detailed guide to the use of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride as a chiral resolving agent for racemic amines. We will delve into the underlying principles, provide a comprehensive protocol, and offer insights into optimization and troubleshooting.

Physicochemical Properties of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

A thorough understanding of the resolving agent's properties is fundamental to developing a successful resolution process.

PropertyValueSource
Molecular Formula C₈H₉BrClNO₂[5][6]
Molecular Weight 266.52 g/mol [5][6]
Appearance White to off-white solidGeneral knowledge
Parent Compound 2-Amino-2-(4-bromophenyl)acetic acid[5]

Safety Information: 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is classified as an irritant. It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The chiral resolution of a racemic amine with an enantiomerically pure resolving agent, such as (R)- or (S)-2-Amino-2-(4-bromophenyl)acetic acid, is predicated on the formation of a pair of diastereomeric salts.

Let's consider a racemic amine, (R/S)-Amine, and the (R)-enantiomer of our resolving agent, (R)-Acid. The reaction will yield two diastereomeric salts:

  • (R)-Amine•(R)-Acid

  • (S)-Amine•(R)-Acid

These two salts, being diastereomers, will have different crystal lattice energies and, consequently, different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize, while the other remains in the mother liquor. This physical separation allows for the isolation of one of the amine's enantiomers.

The success of the resolution is contingent on the differential solubility of the diastereomeric salts. This difference is governed by the intricate network of intermolecular interactions within the crystal lattice, including hydrogen bonding, ionic interactions, and van der Waals forces.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_amine Racemic Amine ((R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine•(R)-Acid & (S)-Amine•(R)-Acid) racemic_amine->diastereomeric_salts Reaction in suitable solvent resolving_agent Chiral Resolving Agent ((R)-2-Amino-2-(4-bromophenyl)acetic acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., (R)-Amine•(R)-Acid) crystallization->less_soluble Precipitates mother_liquor Mother Liquor (Enriched in (S)-Amine•(R)-Acid) crystallization->mother_liquor Remains in solution liberation_R Liberation of (R)-Amine (Base treatment) less_soluble->liberation_R liberation_S Liberation of (S)-Amine (Base treatment) mother_liquor->liberation_S pure_R_amine Enantiomerically Enriched (R)-Amine liberation_R->pure_R_amine recovered_agent_R Recovered Resolving Agent liberation_R->recovered_agent_R enriched_S_amine Enantiomerically Enriched (S)-Amine liberation_S->enriched_S_amine recovered_agent_S Recovered Resolving Agent liberation_S->recovered_agent_S

Caption: Workflow of Chiral Resolution.

Experimental Protocol: Resolution of a Generic Racemic Amine

This protocol provides a general framework for the chiral resolution of a racemic primary or secondary amine using one of the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid. Note: Optimization of solvent, temperature, and stoichiometry is crucial for each specific substrate.

Materials:

  • Racemic amine

  • (R)- or (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • Aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Standard laboratory glassware

  • Heating/stirring plate

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

Procedure:

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a clean, dry flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening. A good starting point is a solvent in which the amine is soluble, but the diastereomeric salt is expected to have limited solubility.

  • Resolving Agent Preparation: In a separate flask, dissolve the enantiomerically pure 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (0.5 - 1.0 equivalent) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution at room temperature or a slightly elevated temperature.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal (if available) may induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Mother Liquor: Retain the mother liquor, as it contains the other diastereomeric salt.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Suspend the isolated crystalline salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).

  • Basification: Add an aqueous base solution (e.g., 1 M NaOH) dropwise while stirring until the pH is basic (pH > 10). This will neutralize the acidic resolving agent and liberate the free amine into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer a few more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by following a similar procedure of basification, extraction, and concentration.

Part 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[7][8]

  • Method: A suitable chiral stationary phase (CSP) column should be selected. The mobile phase composition and flow rate will need to be optimized to achieve baseline separation of the two enantiomers.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No crystallization occurs. The diastereomeric salt is too soluble in the chosen solvent. The concentration is too low.Try a less polar solvent or a solvent mixture. Concentrate the solution. Try cooling to a lower temperature.
Both diastereomeric salts precipitate. The solubilities of the two salts are too similar in the chosen solvent. The solution is supersaturated.Screen for a different solvent system. Use a more dilute solution. Employ a slower cooling rate.
Low yield of the desired enantiomer. Incomplete precipitation of the less soluble salt. The stoichiometry of the resolving agent is not optimal.Allow for a longer crystallization time. Optimize the amount of resolving agent (start with 0.5 equivalents and adjust).
Low enantiomeric excess (ee). Inefficient separation of the diastereomeric salts. Co-precipitation of the more soluble salt.Recrystallize the diastereomeric salt. Screen for a more selective solvent system.

Conclusion

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a valuable resolving agent for the separation of racemic amines. The formation of diastereomeric salts with differing solubilities provides a robust and scalable method for obtaining enantiomerically enriched amines, which are crucial for the development of modern pharmaceuticals. The success of this technique relies on the systematic optimization of key experimental parameters, most notably the choice of solvent. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists to effectively employ this resolving agent in their chiral separation endeavors.

References

Sources

Application

The Synthetic Versatility of 2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride: A Guide for Researchers

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for creating novel molecular architectures with tailored biological activities. Among these, 2-Amino-2-(4-bromophenyl)acetic acid, often utilized as its hydrochloride salt for enhanced stability and handling, stands out as a particularly valuable chiral building block. Its structure uniquely combines the functionalities of an α-amino acid with a strategically placed bromine atom on the phenyl ring. This dual reactivity opens a gateway to a multitude of synthetic transformations, making it a prized asset for researchers, scientists, and drug development professionals.

This comprehensive guide delves into the diverse applications of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride in organic synthesis. We will explore its utility in the construction of bioactive peptides, the synthesis of heterocyclic scaffolds, and its role as a precursor for more complex molecular targets through cross-coupling reactions. This document is designed to be a practical resource, providing not only the theoretical underpinnings of its reactivity but also detailed, field-tested protocols to empower your research endeavors.

Core Properties and Handling

Before delving into its synthetic applications, a brief overview of the key physicochemical properties of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is warranted.

PropertyValueReference
Molecular Formula C₈H₉BrClNO₂
Molecular Weight 266.52 g/mol
Appearance White to off-white crystalline powderGeneral Supplier Information
Solubility Soluble in water, methanolGeneral Supplier Information

Safety and Handling: 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Application I: A Cornerstone for Unnatural Peptides and Peptidomimetics

The incorporation of unnatural amino acids like 4-bromophenylglycine into peptide chains is a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and introduce conformational constraints.[2] The bromine atom can also serve as a handle for further functionalization or as a heavy atom for crystallographic studies.

N-Terminal Protection: The Gateway to Peptide Synthesis

The first critical step in utilizing 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride in peptide synthesis is the protection of the α-amino group to prevent unwanted side reactions during carboxyl group activation and coupling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various coupling conditions and its facile removal with mild acid.

This protocol is adapted from general procedures for the N-Boc protection of amino acids.

Materials:

  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Suspend 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) portion-wise, ensuring the pH of the solution remains basic (pH 9-10).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-amino-2-(4-bromophenyl)acetic acid.

Expected Yield: >90%

N_Boc_Protection

Peptide Coupling: Forging the Amide Bond

With the N-terminus protected, the carboxyl group of N-Boc-2-amino-2-(4-bromophenyl)acetic acid can be activated to facilitate amide bond formation with the free amino group of another amino acid or amine. A common and efficient method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4][5]

This protocol describes the coupling of N-Boc-2-amino-2-(4-bromophenyl)acetic acid with a generic amino-component (H₂N-R).

Materials:

  • N-Boc-2-amino-2-(4-bromophenyl)acetic acid

  • Amino-component (e.g., an amino acid ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-amino-2-(4-bromophenyl)acetic acid (1.0 eq), NHS (1.2 eq), and the amino-component (1.1 eq) in anhydrous DCM or DMF.

  • If the amino-component is a hydrochloride salt, add DIPEA or TEA (1.2 eq) to neutralize it.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

Expected Yield: 60-90%

Peptide_Coupling

Application II: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 2-Amino-2-(4-bromophenyl)acetic acid makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent motifs in many pharmaceuticals.

Diketopiperazines: Privileged Scaffolds in Drug Discovery

Diketopiperazines (DKPs) are cyclic dipeptides that often exhibit potent biological activity. They can be readily synthesized from α-amino acids. The synthesis typically involves the formation of a dipeptide, followed by deprotection and intramolecular cyclization.

This protocol outlines the synthesis of a diketopiperazine from N-Boc-2-amino-2-(4-bromophenyl)acetic acid and a second amino acid, for example, L-proline methyl ester.

Materials:

  • N-Boc-(4-bromophenyl)glycyl-L-proline methyl ester (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Triethylamine (TEA)

Procedure:

  • Deprotection: Dissolve the N-Boc-dipeptide ester (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA.

  • Cyclization: Dissolve the crude dipeptide ester TFA salt in a suitable high-boiling solvent such as toluene or xylene.

  • Add triethylamine (2-3 eq) and heat the mixture to reflux for 12-24 hours. The cyclization can be monitored by TLC or LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired diketopiperazine.

Expected Yield: 50-80%

β-Lactams: Core Structures of Potent Antibiotics

While less direct, derivatives of 2-Amino-2-(4-bromophenyl)acetic acid can be envisioned as precursors for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic method for β-lactam formation.

Conceptual Pathway:

  • Imine Formation: The amino group of 2-Amino-2-(4-bromophenyl)acetic acid ester can be condensed with an aldehyde to form an imine.

  • Ketene Formation: A suitable acyl chloride can be treated with a non-nucleophilic base (e.g., triethylamine) to generate a ketene in situ.

  • Cycloaddition: The in situ generated ketene then undergoes a [2+2] cycloaddition with the imine to form the β-lactam ring.

The stereochemical outcome of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions.

Application III: Advanced Molecular Scaffolding via Cross-Coupling Reactions

The aryl bromide functionality of 2-Amino-2-(4-bromophenyl)acetic acid is a powerful handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.[6] This allows for the late-stage diversification of molecules, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] An N-protected ester of 2-Amino-2-(4-bromophenyl)acetic acid can be coupled with various aryl or heteroaryl boronic acids or their esters to generate novel biaryl amino acids.

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • N-Boc-2-amino-2-(4-bromophenyl)acetate methyl ester

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a reaction vessel, add N-Boc-2-amino-2-(4-bromophenyl)acetate methyl ester (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 50-90%

Suzuki_Coupling

Application IV: Access to Enantiomerically Pure Compounds

For many pharmaceutical applications, the use of a single enantiomer of a chiral molecule is essential. 2-Amino-2-(4-bromophenyl)acetic acid is often supplied as a racemate. Therefore, methods for its resolution or for its enantioselective synthesis are of paramount importance.

Chiral Resolution

1. Diastereomeric Salt Formation: A classical method for resolving racemic amino acids involves the formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base). The resulting diastereomers have different physical properties and can be separated by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts yields the enantiomerically pure amino acids.

2. Enzymatic Resolution: Enzymes, particularly lipases and proteases, can exhibit high enantioselectivity. In a process known as kinetic resolution, one enantiomer of the racemic amino acid (or a derivative) is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer from the product.

3. Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. A validated chiral HPLC method for the separation of the enantiomers of β-amino-β-(4-bromophenyl) propionic acid has been reported, suggesting that a similar approach would be effective for the α-amino acid.[8] The choice of chiral stationary phase (CSP) is critical for achieving good separation.

Asymmetric Synthesis

Instead of resolving a racemate, enantiomerically pure 2-Amino-2-(4-bromophenyl)acetic acid can be prepared directly through asymmetric synthesis.

Asymmetric Strecker Synthesis: The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide. By using a chiral amine or a chiral catalyst, the reaction can be rendered asymmetric, leading to the preferential formation of one enantiomer.[9][10] For example, 4-bromobenzaldehyde can be reacted with a chiral amine and a cyanide source to produce a chiral α-aminonitrile, which can then be hydrolyzed to the desired enantiomerically enriched amino acid.

Conclusion

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a multifaceted building block that offers a wealth of opportunities for synthetic chemists. Its ability to participate in peptide synthesis, form diverse heterocyclic structures, and undergo late-stage functionalization via cross-coupling reactions makes it an invaluable tool in the design and synthesis of novel bioactive molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical starting point for researchers looking to harness the full synthetic potential of this versatile compound. As with any synthetic endeavor, optimization of the provided protocols for specific substrates and desired outcomes is encouraged.

References

  • Akbarian, M., Yousefi, R., & Farsimadan, M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(4), 118.
  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • Davis, F. A., & Zhou, P. (1997). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 62(22), 7553-7556.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432.
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
  • Latha, D., & Lalitha, P. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69.
  • Machado, A. E. H., et al. (2004). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 3(2), 58-76.
  • Mistry, N. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Mistry, N. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Otsuka, Y., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, Biotechnology, and Biochemistry, 83(12), 2355-2363.
  • Patgiri, A., et al. (2008). Total Synthesis of Complex Diketopiperazine Alkaloids.
  • Phipps, R. J., et al. (2021). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2′-Hydroxybiphenyls.
  • The Royal Swedish Academy of Sciences. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • Roy, S., & Chakraborti, A. K. (2006).
  • Singh, A., et al. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food Science & Nutrition, 11(11), 6431-6447.
  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69.
  • Reddy, K. L., & Sharpless, K. B. (1998). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Journal of the American Chemical Society, 120(6), 1207-1217.
  • Sureshbabu, V. V., & Chennakesava, R. (2012). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 42(2-3), 827-836.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Vankova, S., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(20), 4799.
  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
  • Wang, Y., & Miller, S. J. (2004). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Journal of the American Chemical Society, 126(32), 9946-9947.
  • Fischer, M. J. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology (Clifton, N.J.), 627, 55–73.
  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

Sources

Method

Application Note: 2-Amino-2-(4-bromophenyl)acetic acid Hydrochloride as a Chiral Building Block

Executive Summary 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-bromophenylglycine HCl) represents a high-value "divergent" intermediate in modern drug discovery. Unlike standard proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-bromophenylglycine HCl) represents a high-value "divergent" intermediate in modern drug discovery. Unlike standard proteinogenic amino acids, this molecule offers two distinct strategic advantages simultaneously:

  • Chirality: A stereogenic center at the

    
    -position, crucial for defined spatial arrangement in peptidomimetics.
    
  • Orthogonal Reactivity: The para-bromo substituent serves as a pre-installed "handle" for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage functionalization of the phenyl ring.

This guide provides validated protocols for the resolution, protection, and cross-coupling of this building block, positioning it as a versatile scaffold for BET bromodomain inhibitors,


-lactam antibiotics, and conformationally restricted peptides.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyDataNote
IUPAC Name 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Common Name 4-Bromophenylglycine HCl
CAS Number 709665-71-4 (HCl salt)Free acid: 27641-57-8
Molecular Formula C

H

BrClNO

Molecular Weight 266.52 g/mol
Chirality Available as (R), (S), or Racemic(S)-isomer is most common in pharma
Solubility Water (Moderate), Methanol (High)Insoluble in non-polar organics (DCM, Hexane)
The "Divergent Synthesis" Platform

The power of this molecule lies in its ability to serve as a branching point. The logic flow below illustrates how a single starting material supports multiple therapeutic modalities.

DivergentSynthesis Start 4-Bromophenylglycine (Racemic or Enantiopure) Path1 Peptide Synthesis (Fmoc/Boc Protection) Start->Path1 N-Terminus Mod Path2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Path2 Aryl Halide Funct. End1 Peptidomimetics (Protease Inhibitors) Path1->End1 End2 Biaryl Scaffolds (BET/BRD4 Inhibitors) Path2->End2 End3 Chiral Ligands (Auxiliaries) Path2->End3

Figure 1: Strategic utility of 4-bromophenylglycine as a divergent scaffold.

Protocol A: Enantiomeric Resolution

Commercially available 4-bromophenylglycine is often racemic (synthesized via Strecker reaction). For high-value applications, enantiomeric purity is non-negotiable. The following protocol utilizes Diastereomeric Salt Formation , a robust method scalable to kilogram quantities.

Principle

Racemic phenylglycines can be resolved using chiral sulfonic acids (e.g., (+)-10-Camphorsulfonic acid, CSA).[1] This is often referred to as "Dutch Resolution" when mixtures of resolving agents are used, but single-agent resolution is effective for this substrate.

Materials
  • Racemic 2-Amino-2-(4-bromophenyl)acetic acid[2]

  • (+)-10-Camphorsulfonic acid (CSA)[1]

  • Solvent: Water/Isopropanol mixture (1:1 v/v)

  • Base: Ammonia (25% aq) or NaOH (1M)

Step-by-Step Procedure
  • Salt Formation: Suspend racemic 4-bromophenylglycine (10 g, 37.5 mmol) in water (50 mL). Add (+)-CSA (8.7 g, 37.5 mmol). Heat to 80°C until a clear solution forms.

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Seed crystals of the pure diastereomeric salt (if available) can accelerate this.

  • Filtration: Filter the precipitate. The solid is predominantly the (S)-4-bromophenylglycine-(+)-CSA salt (check specific rotation to confirm; phenylglycines typically form the less soluble salt with the matching stereochemistry of the resolving agent).

  • Recrystallization: Recrystallize the wet cake from minimal hot water/isopropanol to upgrade enantiomeric excess (ee) to >99%.

  • Free Base Liberation: Suspend the purified salt in water (30 mL). Adjust pH to ~7.0 using ammonia or 1M NaOH. The zwitterionic amino acid will precipitate.

  • Isolation: Filter, wash with cold water and ethanol, and dry under vacuum.

Validation:

  • Chiral HPLC: Crownpak CR(+) column, pH 1.5 (HClO4), UV 254 nm.

  • Target: >98% ee.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Critical Note: Direct coupling of the free amino acid is poor due to catalyst poisoning by the free amine/acid. Protection is required. [3]

Workflow Logic
  • Protect: Convert to N-Boc methyl ester.

  • Couple: React with Aryl Boronic Acid.

  • Deprotect: Hydrolyze ester and remove Boc (optional depending on final target).

SuzukiWorkflow Step1 1. Protection (Boc2O, MeOH/SOCl2) Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Step1->Step2 Yields Boc-Ester Step3 3. Deprotection (LiOH, then TFA) Step2->Step3 Yields Biaryl AA

Figure 2: Protection-Coupling-Deprotection workflow.

Detailed Methodology

Substrate: N-Boc-2-amino-2-(4-bromophenyl)acetic acid methyl ester.

Reagents:

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) or Pd(PPh
    
    
    
    )
    
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the N-Boc-bromo-ester (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Solvent: Add degassed Dioxane/Water (5 mL).

  • Catalyst: Add Pd catalyst quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 80-90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: Look for disappearance of the bromide starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography.

Why this works: The bulky Boc group prevents the amine from coordinating to the Palladium, while the ester prevents acid-base side reactions. The phosphate base (K


PO

) is generally superior to carbonate for sterically hindered amino acids.

Applications in Drug Discovery[4][5][6][7][8]

BET Bromodomain Inhibitors

The 4-bromophenylglycine scaffold is a structural mimic of the acetyl-lysine recognition motif found in histones.

  • Mechanism: The amino acid headgroup binds to the asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket.

  • Extension: The bromine handle allows the attachment of biaryl systems that reach into the "WPF shelf" region of the protein, enhancing selectivity and potency.

Antibacterial Agents

Derivatives of phenylglycine are core components of semi-synthetic penicillins and cephalosporins. The 4-bromo variant allows for the synthesis of "next-generation" antibiotics where the side chain is modified to resist beta-lactamases.

References

  • Physical Properties & Safety: PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride.[2] National Library of Medicine. Link

  • Enantiomeric Resolution (Dutch Resolution): Vries, T. et al. The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 1998. (Foundational methodology for phenylglycine resolution). Link

  • Suzuki Coupling on Heterocycles: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI, 2025. (Demonstrates reactivity of the 4-bromo motif). Link[3]

  • Drug Discovery Applications (BRD4): Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry (PMC). (Contextualizes the use of acetyl-lysine mimics). Link

  • Strecker Synthesis Background: Strecker Amino Acid Synthesis. Master Organic Chemistry. (Background on the synthesis of the racemate). Link

Sources

Application

Application Note: Strategic Handling and Functionalization of 2-Amino-2-(4-bromophenyl)acetic acid HCl

Introduction & Strategic Value 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromophenylglycine HCl) is a "privileged scaffold" in medicinal chemistry.[1][2][3] It serves as a dual-functional buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromophenylglycine HCl) is a "privileged scaffold" in medicinal chemistry.[1][2][3] It serves as a dual-functional building block: the amino acid backbone allows for peptide integration, while the para-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.[1][2][3]

However, this molecule presents specific synthetic challenges:

  • Zwitterionic Solubility: As an HCl salt of an amino acid, it is insoluble in the non-polar organic solvents (Toluene, THF) typically used for cross-coupling.[3]

  • Racemization Risk: Phenylglycine derivatives are notoriously prone to racemization at the

    
    -carbon under basic conditions due to the high acidity of the benzylic proton.[1][2][3]
    
  • Catalyst Poisoning: The free amine can coordinate strongly with Palladium (Pd), deactivating the catalyst during cross-coupling reactions.[2][3]

This guide details a self-validating workflow to functionalize this scaffold while preserving chiral integrity.

Pre-Reaction Considerations: The "HCl" Factor

The commercial supply is typically the hydrochloride salt.[2][3] You cannot simply add this to an organic reaction mixture.[1][2][3]

Solubility Profile
SolventSolubility (HCl Salt)Solubility (Free Base/Zwitterion)Solubility (N-Boc Protected)
Water High (>50 mg/mL)ModerateLow
Methanol HighLowHigh
DCM/EtOAc NegligibleNegligibleHigh
Toluene NegligibleNegligibleModerate

Expert Insight: Do not attempt to "free-base" the amino acid by simple extraction into organic solvent; it will remain in the aqueous phase as a zwitterion.[1][2][3] You must either protect the amine (Protocol A) or esterify the acid to render it lipophilic.[3]

Protocol A: N-Boc Protection (The Gateway Step)[1][2]

This is the recommended first step. Protecting the amine with a tert-butyloxycarbonyl (Boc) group solves three problems: it solubilizes the molecule in organic solvents, prevents Pd-catalyst poisoning, and reduces the risk of polymerization.[3]

Reagents
  • Substrate: 2-Amino-2-(4-bromophenyl)acetic acid HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1][2]
    
  • Base: NaOH (2.5 eq) — Note: Extra base is needed to neutralize the HCl salt.

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)[2][3]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the amino acid HCl salt in water (0.5 M concentration).

  • Basification: Cool to 0°C. Slowly add 1.0 eq of NaOH (dissolved in minimal water) to neutralize the HCl. Then add the remaining 1.5 eq NaOH.[1][2][3]

    • Checkpoint: Solution should be homogeneous.[1][2][3]

  • Addition: Add

    
     dissolved in 1,4-Dioxane dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (Critical for Purity):

    • Evaporate Dioxane under reduced pressure (keep temperature <40°C).[1][2][3]

    • Wash the aqueous layer with

      
       (removes unreacted 
      
      
      
      ).[1][2]
    • Acidification: Cool aqueous layer to 0°C and acidify to pH 2–3 using 1M

      
       (preferred over HCl to prevent Boc cleavage).[1][2]
      
    • Extraction: Extract immediately with Ethyl Acetate (

      
      ).[1][2][3]
      
    • Drying: Dry over

      
       and concentrate.
      

Yield Expectation: >90% White Foam/Solid.[1][2][3]

Protocol B: Suzuki-Miyaura Cross-Coupling[1][2][3][4]

The Challenge: The benzylic proton in phenylglycines is acidic (


 in DMSO).[1][2] Strong bases (e.g., 

,

) used in standard Suzuki couplings will cause rapid racemization (conversion of L-isomer to D/L-mix).[1][2][3]

The Solution: Use the "Mild Base / High Activity Catalyst" system.[2][3]

Reagents
  • Substrate: N-Boc-4-bromophenylglycine (from Protocol A)

  • Boronic Acid: Aryl-boronic acid (1.2 eq)[1][2][3]

  • Catalyst:

    
     (3–5 mol%)[1][2]
    
    • Why: Ferrocenyl ligands prevent Pd aggregation and work well with aryl bromides.[1][2][3]

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq)
    • Why: Weaker bases than hydroxide; reduces racemization risk.[1][2][3]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:[1][2]1) degassed.[1][2][3]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen (

    
    ).[1][2][3]
    
  • Loading: Add N-Boc-substrate, Boronic acid, Base, and Catalyst under a counter-flow of inert gas.[1][2][3]

  • Solvation: Add degassed DME/Water mixture.

  • Reaction: Heat to 60–80°C .

    • Warning: Do not reflux at >100°C. Higher temperatures exponentially increase racemization rates.[1][2][3]

  • Monitoring: Check TLC every 2 hours. Stop immediately upon consumption of bromide.[1][2][3]

  • Purification: Dilute with water, acidify slightly (pH 4) with dilute citric acid, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).

Visualizing the Workflow & Risks

The following diagram illustrates the critical decision pathways and the mechanism of racemization that must be avoided.

G Start Start: 4-Br-Phenylglycine HCl Decision Solubility Check: Insoluble in Organics Start->Decision ProtA Protocol A: N-Boc Protection (Schotten-Baumann Conditions) Decision->ProtA Neutralize & Protect Intermed Intermediate: N-Boc-4-Br-Phenylglycine ProtA->Intermed Coupling Protocol B: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, 60°C) Intermed->Coupling Racemization RISK: Racemization (via Enolate Formation) Coupling->Racemization If T > 90°C or Strong Base Product Final Product: Functionalized Biaryl Amino Acid Coupling->Product Successful Coupling Racemization->Product Yields Racemic Mix (Fail)

Caption: Workflow for functionalization showing the critical path to avoid racemization during the metal-catalyzed step.

Quality Control: Self-Validating the Protocol

To ensure the protocol worked and the stereocenter is intact, you must perform the following checks.

Enantiomeric Excess (ee) Determination

Standard NMR is insufficient to detect racemization.[1][2][3]

  • Method: Chiral HPLC.[1][2][3]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (typically 90:[1][2]10) with 0.1% TFA.[1][2][3]

  • Alternative: Derivatization with Marfey’s Reagent (FDAA) followed by standard C18 LC-MS analysis.[1][2][3] This converts enantiomers into diastereomers, which are separable on standard columns.[1][2][3]

Structural Verification
  • 1H NMR: Look for the

    
    -proton signal (typically 
    
    
    
    5.0–5.5 ppm).[1][2][3] Loss of splitting or integration issues may indicate side reactions.[1][2][3]
  • 13C NMR: Confirm the presence of the carbamate carbonyl (

    
    155 ppm) and acid carbonyl (
    
    
    
    172 ppm).

References

  • PubChem. (2023).[1][2][3] 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride.[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2]

  • Liang, C., et al. (2017).[2][3][5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. [Link][1][2]

  • Organic Chemistry Portal. (n.d.).[1][2][3] Boc Protection of Amines. [Link][2]

  • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Method

Application Note: Derivatization of 2-Amino-2-(4-bromophenyl)acetic acid HCl for Analysis

Introduction & Scope 2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromophenylglycine) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of peptide therapeutics and semi-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromophenylglycine) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of peptide therapeutics and semi-synthetic antibiotics. As an intermediate, its enantiomeric purity (ee%) and chemical purity are Critical Quality Attributes (CQAs).

Direct analysis of the hydrochloride salt form is challenging due to:

  • Zwitterionic Polarity: High polarity prevents elution in Gas Chromatography (GC).[1]

  • Lack of Volatility: The salt form degrades thermally before volatilization.[1]

  • Chirality: Standard C18 HPLC cannot distinguish the R- and S- enantiomers without chiral derivatization or expensive chiral stationary phases.[1]

This guide details two validated derivatization workflows:

  • Method A (GC-MS): Silylation using BSTFA for structural confirmation and chemical impurity profiling.[1]

  • Method B (LC-MS/UV): Chiral derivatization using Marfey’s Reagent (FDAA) for enantiomeric excess determination on achiral C18 columns.[1]

Experimental Workflow Selection

The following decision tree outlines the selection of the appropriate analytical pathway based on data requirements.

WorkflowSelection Start Sample: 2-Amino-2-(4-bromophenyl)acetic acid HCl Goal Define Analytical Goal Start->Goal Branch1 Chemical Purity & Structural ID Goal->Branch1 Volatile Impurities Branch2 Enantiomeric Purity (L vs D ratio) Goal->Branch2 Chiral Resolution MethodA Method A: GC-MS (Silylation) Branch1->MethodA MethodB Method B: LC-MS/UV (Marfey's Reagent) Branch2->MethodB ReagentA Reagent: BSTFA + 1% TMCS Solvent: Pyridine (Neutralizes HCl) MethodA->ReagentA ReagentB Reagent: L-FDAA Column: Standard C18 MethodB->ReagentB

Figure 1: Analytical workflow decision matrix for 4-bromophenylglycine derivatives.

Method A: GC-MS Analysis via Silylation

Objective: Convert the polar zwitterion into a volatile trimethylsilyl (TMS) derivative for mass spectrometric identification.

Mechanism: The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active protons on the amino (


) and carboxyl (

) groups with trimethylsilyl groups (

).
  • Crucial Note on HCl Salts: The hydrochloride counter-ion is acidic and can inhibit silylation or damage GC columns.[1] Pyridine must be used as the solvent to act as an acid scavenger.[1]

Reagents & Equipment
  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1][2] TMCS acts as a catalyst for sterically hindered groups.[1]

  • Solvent: Anhydrous Pyridine (99.8%).[1]

  • Internal Standard (Optional): Norleucine or Phenanthrene.[1]

  • Vials: Amber glass silanized vials with PTFE-lined caps.

Protocol Steps
  • Preparation: Weigh 2.0 mg of 2-Amino-2-(4-bromophenyl)acetic acid HCl into a dry reaction vial.

  • Solvation: Add 300 µL of anhydrous Pyridine. Vortex for 30 seconds.[1]

    • Note: The salt may not dissolve completely until the reagent is added.[1]

  • Reaction: Add 200 µL of BSTFA + 1% TMCS . Flush headspace with dry Nitrogen (

    
    ).[1] Cap tightly.
    
  • Incubation: Heat at 70°C for 30 minutes in a dry block heater.

    • Visual Check: The solution should become clear and colorless.[1] If precipitate remains, add 100 µL more pyridine and heat for an additional 15 minutes.

  • Injection: Inject 1.0 µL directly into the GC-MS (Split 1:20).

GC-MS Parameters & Expected Data
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (1 min) → 20°C/min → 300°C (hold 5 min)
MS Source EI (70 eV), 230°C

Interpretation:

  • Derivative: Bis-TMS-2-Amino-2-(4-bromophenyl)acetic acid.

  • Molecular Weight (MW): 230 (Free base) + 144 (2x TMS) = 374 amu .

  • Key Fragments:

    • m/z 359:

      
       (Loss of methyl from TMS).
      
    • m/z 257:

      
       (Loss of 
      
      
      
      , characteristic of amino acids).

Method B: Chiral LC-MS Analysis (Marfey’s Method)

Objective: Separation of R- and S- enantiomers on a standard achiral C18 column.

Mechanism: Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) reacts with the primary amine of the analyte. Since L-FDAA is optically pure, it creates two diastereomers (L-L and L-D) which possess different physical properties and hydrophobicities, allowing separation on Reverse Phase (RP) columns.

Reagents[3][4][5][6][7][8][9][10][11][12]
  • Marfey’s Reagent (L-FDAA): 1% (w/v) solution in Acetone.[1][3]

  • Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1M Hydrochloric Acid (

    
    ).
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

Protocol Steps
  • Sample Prep: Dissolve 1.0 mg of analyte in 100 µL of water.[1]

    • Note: Since it is an HCl salt, it dissolves readily in water.[1]

  • Alkalinization: Add 40 µL of 1M

    
    . (Target pH ~8.5).[1]
    
  • Derivatization: Add 200 µL of 1% L-FDAA (in acetone).

  • Incubation: Heat at 40°C for 60 minutes .

    • Why: The fluorine on the nitro-benzene ring undergoes nucleophilic aromatic substitution by the analyte's amine.

  • Quench: Allow to cool, then add 40 µL of 1M

    
     to stop the reaction and neutralize the pH.
    
  • Dilution: Dilute 1:10 with Mobile Phase A before injection.

Reaction Pathway Diagram

MarfeysReaction Analyte Racemic Analyte (D- & L- forms) Reaction Nucleophilic Substitution (pH 8.5, 40°C) Analyte->Reaction FDAA L-FDAA (Marfey's Reagent) FDAA->Reaction Diast1 L-FDAA-L-Analyte (Elutes Early) Reaction->Diast1 Diast2 L-FDAA-D-Analyte (Elutes Late) Reaction->Diast2

Figure 2: Formation of separable diastereomers using L-FDAA.

LC-MS/UV Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 60% B over 15 min
Detection UV @ 340 nm (DNP group absorption) or MS (ESI+)
Elution Order L-L usually elutes before L-D .

Technical Insight: The D-enantiomer derivative (L-FDAA-D-Analyte) typically exhibits stronger intramolecular hydrogen bonding, increasing its hydrophobicity relative to the L-L form, causing it to retain longer on C18 columns [1].

References

  • Bhushan, R., & Brückner, H. (2004).[1][4] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[4]

  • Thermo Fisher Scientific. (n.d.).[1] FDAA, Marfey's Reagent Protocol.[1][3] Thermo Scientific Instructions.

  • Sigma-Aldrich. (n.d.).[1] Derivatization with BSTFA: Technical Bulletin.

  • BenchChem. (2025).[1][5][6] Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization.

Sources

Application

HPLC method for 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Application Note: HPLC Method for 2-Amino-2-(4-bromophenyl)acetic acid Hydrochloride Executive Summary & Compound Profile This guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of 2-Amino-2-(4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method for 2-Amino-2-(4-bromophenyl)acetic acid Hydrochloride

Executive Summary & Compound Profile

This guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromophenylglycine HCl).[1][2] This compound is a critical non-proteinogenic amino acid intermediate, often used in the synthesis of beta-lactam antibiotics and peptide mimetics.[1][2]

Chemical Challenges:

  • Amphoteric Nature: Contains both a basic amine and an acidic carboxyl group.[1][2]

  • Ionic State: Supplied as the Hydrochloride (HCl) salt, making it acidic and highly polar in solution.[2]

  • Chromophore: The 4-bromophenyl moiety provides distinct UV absorption but requires specific wavelength selection to distinguish from non-brominated analogs.[1][2]

PropertyValue
IUPAC Name 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Molecular Formula C₈H₉BrClNO₂
Molecular Weight 266.52 g/mol
Solubility Soluble in Water, Methanol; Sparingly soluble in ACN
pKa (approx) COOH: ~2.0

Method Development Logic (The "Why")

To ensure scientific integrity, we do not simply apply a generic gradient. We utilize an Ion-Suppression Strategy .

  • Stationary Phase Selection: A standard C18 column is sufficient, but because the analyte is a polar amino acid, we select a column capable of "100% Aqueous Stability" or one with polar-endcapping to prevent phase collapse during the initial low-organic hold.[1][2]

  • pH Control (Critical): The mobile phase pH is set to 2.5 .

    • Reasoning: At pH 2.5, the carboxylic acid (pKa ~2.[2]0) is largely protonated (neutral -COOH) rather than ionized (-COO⁻), increasing retention on the hydrophobic C18 phase.[1][2] The amine is fully protonated (-NH₃⁺), ensuring a single ionic species and preventing peak splitting.[1][2]

  • Detection:

    • 210 nm: Maximum sensitivity for the amide/carboxyl backbone.[1][2]

    • 254 nm: Specificity for the brominated aromatic ring (reduces interference from aliphatic buffer salts).[1][2]

MethodLogic Start Analyte: 4-Bromophenylglycine HCl Prop Properties: Polar, Amphoteric, HCl Salt Start->Prop Choice1 Challenge: Poor Retention on C18 Prop->Choice1 Choice2 Challenge: Peak Tailing (Silanol Interaction) Prop->Choice2 Sol1 Solution: Acidic Mobile Phase (pH 2.5) Choice1->Sol1 Mech1 Mechanism: Suppresses COOH ionization (Neutralizes Acid Group) Sol1->Mech1 Result Result: Sharp Peak, Reproducible Retention Mech1->Result Sol2 Solution: Phosphate Buffer + TEA (Optional) Choice2->Sol2 Sol2->Result

Figure 1: Method Development Decision Tree illustrating the ion-suppression strategy.

Standard Operating Protocol (SOP)

Equipment & Reagents
  • HPLC System: Agilent 1200/1260, Waters Alliance, or equivalent with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1][2]

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Milli-Q Water.[1][2]
    
Mobile Phase Preparation
  • Buffer A (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of

      
       in 1000 mL of water.[1][2]
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.[1][2]

    • Filter through 0.45 µm membrane.[1][2]

  • Solvent B: 100% Acetonitrile (degassed).[1][2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV 220 nm (Primary), 254 nm (Secondary)
Run Time 20 Minutes

Gradient Table:

Time (min)% Buffer A% Solvent BPhase Description
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient (Elute Brominated forms)
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation Workflow

Important: The HCl salt is acidic.[1][2] Dissolving it in pure methanol may cause esterification over time or solubility issues if the concentration is high.[1][2]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Mobile Phase A (Buffer) initially, then dilute to volume.[1][2]

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of Mobile Phase A/B (90:10 mix).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][2]

Advanced Considerations: Chiral Separation

As a phenylglycine derivative, this compound has a chiral center.[1][2][3][4] The RP-HPLC method above determines Chemical Purity . To determine Enantiomeric Purity (R vs S ratio), a different system is required.

  • Column: Chiralpak CW-3 or Crownpak CR-I(+) (Daicel).[1][2]

  • Mode: Crown Ether based separation (highly effective for amino acids).[1][2]

  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.[1][2]0) is typically used for Crownpak columns to ensure the amine is ammonium (

    
    ), which complexes with the crown ether.[1][2]
    

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data is accepted.

ParameterAcceptance LimitTroubleshooting
Tailing Factor (

)
< 1.5If > 1.5, replace column or add 0.1% TEA to buffer.
Theoretical Plates (N) > 5000If low, check connections for dead volume.[1][2]
RSD (Area, n=5) < 2.0%If high, check injector precision or solubility.[1][2]
Retention Time ~6.5 ± 0.5 minDepends on exact void volume.[1][2]

Troubleshooting Guide

  • Problem: Double Peaks.

    • Cause: Sample solvent mismatch.[1][2]

    • Fix: Ensure the sample is dissolved in the mobile phase. Do not dissolve in 100% ACN, as the strong solvent effect will cause the polar amino acid to precipitate or elute instantly.[2]

  • Problem: Baseline Drift at 220 nm.

    • Cause: Phosphate absorption or ACN quality.[1][2]

    • Fix: Use "HPLC Gradient Grade" ACN. Ensure Reference Wavelength is OFF or set correctly (e.g., 360 nm).[1][2]

References

  • PubChem. (2025).[1][2][5] 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (Compound Summary). National Library of Medicine.[1][2] [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for Ion-Suppression logic in Amino Acids).

  • Agilent Technologies. (2020).[1][2] Analysis of Amino Acids using Poroshell 120 Columns. Application Note 5990-xxxx.[1][2] (Analogous method grounding).

  • Daicel Corporation. (2023).[1][2] Chiral Technologies Instruction Manual for CROWNPAK CR-I(+).[1][2] (Reference for Chiral Separation of Phenylglycine analogs).

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride

Introduction 2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a critical non-proteinogenic amino acid. It serves as a vital building block in the synthesis of various active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a critical non-proteinogenic amino acid. It serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the bromo-functional group on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in drug discovery and development. This application note provides a comprehensive guide for the scale-up synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, focusing on a robust and scalable Strecker synthesis protocol. The document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Strategic Overview of the Synthesis

The presented methodology is based on the well-established Strecker amino acid synthesis, a three-component reaction involving an aldehyde, a source of ammonia, and a cyanide source. This method is renowned for its reliability and adaptability to a wide range of substrates. The overall synthetic strategy is a two-stage process:

  • Stage 1: α-Aminonitrile Formation: 4-Bromobenzaldehyde is reacted with an ammonia source (ammonium chloride) and a cyanide source (sodium cyanide) to form the key intermediate, 2-amino-2-(4-bromophenyl)acetonitrile.

  • Stage 2: Hydrolysis and Salt Formation: The α-aminonitrile intermediate is then hydrolyzed under acidic conditions using concentrated hydrochloric acid. This step not only converts the nitrile group to a carboxylic acid but also forms the desired hydrochloride salt of the amino acid in a single operation.

This approach is advantageous for scale-up due to the availability and cost-effectiveness of the starting materials, as well as the straightforward nature of the reaction sequence.

Synthesis_Workflow Start Starting Materials: 4-Bromobenzaldehyde Ammonium Chloride Sodium Cyanide Aminonitrile_Formation Stage 1: α-Aminonitrile Formation (Strecker Reaction) Start->Aminonitrile_Formation  Reagents Intermediate Intermediate: 2-Amino-2-(4-bromophenyl)acetonitrile Aminonitrile_Formation->Intermediate  Forms Hydrolysis Stage 2: Acid Hydrolysis & Salt Formation Intermediate->Hydrolysis  Hydrolyzed Purification Purification: Crystallization Hydrolysis->Purification  Yields Crude Product Final_Product Final Product: 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride Purification->Final_Product  Yields Pure Product

Figure 1: Overall workflow for the scale-up synthesis.

Detailed Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
4-Bromobenzaldehyde≥98%Commercially Available
Ammonium Chloride (NH₄Cl)Reagent GradeCommercially Available
Sodium Cyanide (NaCN)≥97%Commercially Available
Hydrochloric Acid (HCl), concentrated (37%)Reagent GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Isopropanol (IPA)ACS GradeCommercially Available
Deionized WaterIn-house

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature control unit, and reflux condenser.

  • Addition funnels.

  • pH meter.

  • Vacuum filtration apparatus (Buchner funnel, filter flask).

  • Glass-lined or stainless steel crystallization vessel.

  • Vacuum oven for drying.

  • Appropriate personal protective equipment (PPE), including cyanide-rated gloves, safety glasses, and a lab coat. All operations involving cyanides must be performed in a well-ventilated fume hood.

Stage 1: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile

This stage of the synthesis involves the formation of the α-aminonitrile intermediate. The reaction is typically carried out in an aqueous alcohol solution to facilitate the dissolution of the organic and inorganic reactants.

Protocol:

  • Reactor Setup: In a suitably sized jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 4-bromobenzaldehyde (1.0 eq) and methanol (5-7 volumes).

  • Reagent Preparation: In a separate vessel, prepare a solution of ammonium chloride (1.2 eq) in deionized water (2-3 volumes). In another separate, designated vessel, carefully prepare a solution of sodium cyanide (1.1 eq) in deionized water (2-3 volumes). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • Reaction Initiation: Cool the reactor containing the 4-bromobenzaldehyde solution to 0-5 °C with constant stirring.

  • Addition of Reagents: Slowly add the ammonium chloride solution to the reactor over 30-45 minutes, maintaining the temperature below 10 °C. Following the ammonium chloride addition, slowly add the sodium cyanide solution over 1-2 hours, ensuring the temperature does not exceed 15 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Monitoring: After the additions are complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. The progress of the reaction should be monitored by HPLC or TLC until the consumption of 4-bromobenzaldehyde is complete.

  • Work-up and Isolation: Upon completion, add deionized water (5-10 volumes) to the reaction mixture to precipitate the crude 2-amino-2-(4-bromophenyl)acetonitrile. Stir the resulting slurry for 1-2 hours at room temperature.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). Further wash the cake with cold methanol to remove any residual starting materials.

  • Drying: Dry the isolated 2-amino-2-(4-bromophenyl)acetonitrile under vacuum at 40-50 °C until a constant weight is achieved. The intermediate is typically a white to off-white solid.

Stage 2: Hydrolysis to 2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride

The hydrolysis of the α-aminonitrile is carried out in concentrated hydrochloric acid. This not only facilitates the conversion of the nitrile to the carboxylic acid but also directly yields the hydrochloride salt of the amino acid.

Protocol:

  • Reactor Setup: In a jacketed reactor suitable for handling corrosive acids, charge the dried 2-amino-2-(4-bromophenyl)acetonitrile (1.0 eq).

  • Acid Addition: Under vigorous stirring, carefully and slowly add concentrated hydrochloric acid (37%, 5-7 volumes). The addition is exothermic and may release some hydrogen cyanide gas. This operation must be performed in a well-ventilated fume hood.

  • Hydrolysis Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The progress of the hydrolysis can be monitored by HPLC, observing the disappearance of the aminonitrile intermediate and the appearance of the amino acid product.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to 0-5 °C. The 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride will precipitate out of the acidic solution.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold isopropanol to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The final product is typically a white to off-white crystalline solid.

Reaction Mechanism

The Strecker synthesis proceeds through a well-understood mechanism. Initially, the aldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then attacks the imine to form the α-aminonitrile.[1] Subsequent acid-catalyzed hydrolysis of the nitrile group proceeds via a protonated nitrile and an amide intermediate to yield the final carboxylic acid.[2]

Strecker_Mechanism Aldehyde 4-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Protonated_Nitrile Protonated Nitrile Aminonitrile->Protonated_Nitrile + H₃O⁺ H3O H₃O⁺ Amide Amide Intermediate Protonated_Nitrile->Amide + H₂O, - H⁺ Water H₂O Amino_Acid 2-Amino-2-(4-bromophenyl)acetic acid Amide->Amino_Acid + H₂O, - NH₄⁺

Figure 2: Simplified mechanism of the Strecker synthesis.

Scale-Up Considerations and Process Optimization

Transitioning a synthesis from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Thermal Management: Both the formation of the α-aminonitrile and its subsequent hydrolysis are exothermic reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with precise temperature control is paramount to prevent runaway reactions and the formation of impurities.

  • Reagent Addition: The controlled, slow addition of reagents, particularly the sodium cyanide solution and concentrated hydrochloric acid, is critical for managing the reaction exotherm and ensuring safety. Automated dosing systems are highly recommended for large-scale production.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and optimal heat and mass transfer, especially in the heterogeneous slurry stages. The use of appropriate agitators (e.g., pitched-blade turbine) and baffling within the reactor is important.

  • Safety: The use of sodium cyanide necessitates stringent safety protocols. All personnel must be thoroughly trained in handling cyanides, and emergency procedures, including the availability of a cyanide antidote kit, must be in place. The hydrolysis step evolves ammonia and potentially hydrogen cyanide, requiring a robust ventilation and scrubbing system. The use of concentrated hydrochloric acid also requires appropriate handling procedures and corrosion-resistant equipment.

  • Crystallization and Polymorphism: The final crystallization step is critical for achieving the desired purity and physical form of the product. The cooling rate, agitation, and solvent system can influence crystal size and morphology. For amino acids, polymorphism can be a factor, and it is important to develop a crystallization process that consistently produces the desired crystal form.[3]

  • Waste Management: The process generates aqueous waste containing cyanide and ammonium salts. This waste must be treated appropriately before disposal, typically by oxidation of the cyanide with bleach or hydrogen peroxide under controlled pH conditions, in accordance with local environmental regulations.

Analytical In-Process Controls

To ensure the quality and consistency of the synthesis, the following in-process controls are recommended:

StageAnalytical TechniqueParameter to MonitorAcceptance Criteria
Stage 1 HPLC/TLCConsumption of 4-bromobenzaldehyde<1% remaining
Stage 2 HPLCConversion of α-aminonitrile to amino acid<1% intermediate remaining
Final Product HPLCPurity of 2-Amino-2-(4-bromophenyl)acetic acid HCl≥99.0%
¹H NMR, ¹³C NMRStructural confirmationConforms to reference spectra
Karl Fischer TitrationWater content≤0.5%
Loss on DryingResidual solventsTo be determined based on ICH guidelines

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Low yield in Stage 1 Incomplete reaction; Side reactions due to poor temperature control.Extend reaction time; Improve cooling efficiency and slow down reagent addition.
Formation of oily product in Stage 1 Presence of impurities.Ensure high purity of starting materials; Optimize washing of the intermediate.
Incomplete hydrolysis in Stage 2 Insufficient reaction time or temperature.Extend reflux time; Ensure adequate heating is applied.
Discoloration of final product Presence of impurities from starting materials or side reactions.Consider a charcoal treatment of the aqueous solution before crystallization; Recrystallize the final product.

Conclusion

The Strecker synthesis provides a robust and scalable route for the production of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. Careful control of reaction parameters, particularly temperature and reagent addition rates, is essential for a safe and efficient process. The detailed protocols and considerations outlined in this application note serve as a comprehensive guide for researchers and process chemists involved in the scale-up of this important pharmaceutical intermediate. Adherence to stringent safety protocols, especially when handling cyanides and concentrated acids, is of utmost importance.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. Process for preparing glycine hydrochloride.
  • Cheméo. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • ResearchGate. Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • YouTube. Strecker Amino Acid Synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • Google Patents. Hydrolysis of nitriles to carboxylic acids.
  • National Institutes of Health. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Taylor & Francis Online. Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]

  • PubMed. Glycine crystallization during freezing: the effects of salt form, pH, and ionic strength. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • World Academy of Science, Engineering and Technology. Polymorphism in the Crystallization of Glycine. [Link]

  • ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. [Link]

  • Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • International Journal of Advanced Research in Physical Science. STRUCTURAL ANALYSIS OF γ-GLYCINE CRYSTAL GROWN USING THE AQUEOUS SOLUTION OF. [Link]

  • ACS Publications. Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • YouTube. Reduction of acetonitrile in presence of SnCl_2 / HCl, followed by hydrolysis gives: (a) HCHO (b).... [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. [Link]

Sources

Application

Catalytic Applications of 2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride Derivatives: Application Notes and Protocols

Introduction: A Versatile Chiral Scaffolding for Modern Catalysis 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride and its derivatives are emerging as a pivotal class of compounds for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Scaffolding for Modern Catalysis

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride and its derivatives are emerging as a pivotal class of compounds for researchers, scientists, and drug development professionals. While the parent compound is a valuable chiral building block, its true catalytic potential is unlocked upon strategic derivatization.[1] This guide provides an in-depth exploration of the catalytic applications of these derivatives, moving beyond a simple recitation of procedures to explain the underlying principles and rationale for experimental design. The inherent chirality and modifiable functional groups (amine, carboxylic acid, and the aryl bromide) of the 2-amino-2-(4-bromophenyl)acetic acid backbone make it an ideal scaffold for the development of bespoke organocatalysts and chiral ligands. This document will detail their application in key asymmetric transformations, providing both the theoretical framework and actionable protocols for their successful implementation in a research setting.

Part 1: Asymmetric Organocatalysis – The Proline Analogy

The structural similarity of 2-amino-2-(4-bromophenyl)acetic acid to proline, a cornerstone of organocatalysis, suggests its derivatives are excellent candidates for similar catalytic transformations.[2][3] By modifying the amine and carboxylic acid functionalities, a diverse library of catalysts can be generated for reactions such as asymmetric aldol, Mannich, and Michael reactions.

Mechanistic Underpinnings: Enamine and Iminium Catalysis

Derivatives of 2-amino-2-(4-bromophenyl)acetic acid, particularly those where the amine is secondary, can participate in catalytic cycles analogous to proline.[4]

  • Enamine Catalysis: The secondary amine of the catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

  • Iminium Catalysis: The secondary amine of the catalyst can also react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone, facilitating a stereoselective nucleophilic attack.

The 4-bromophenyl group plays a crucial role in these catalytic cycles. Its steric bulk can influence the facial selectivity of the incoming nucleophile or electrophile, enhancing the enantioselectivity of the reaction. Furthermore, the bromine atom offers a site for further modification, allowing for the fine-tuning of the catalyst's electronic and steric properties.

Representative Application: Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are key intermediates in the synthesis of various pharmaceuticals.[2] Derivatives of 2-amino-2-(4-bromophenyl)acetic acid can effectively catalyze this transformation.

cluster_0 Catalyst Synthesis cluster_1 Asymmetric Mannich Reaction A 2-Amino-2-(4-bromophenyl) acetic acid HCl B Esterification & N-Alkylation A->B C Chiral Organocatalyst B->C D Aldehyde G Enamine Formation D->G E Imine H Stereoselective C-C Bond Formation E->H F Catalyst C F->G G->H I Hydrolysis H->I J Chiral β-Amino Ketone I->J K Catalyst Regeneration I->K K->G

Caption: Workflow for catalyst synthesis and the subsequent asymmetric Mannich reaction.

Objective: To synthesize a chiral β-amino ketone using a derivative of (S)-2-Amino-2-(4-bromophenyl)acetic acid as an organocatalyst.

Materials:

  • (S)-N-methyl-2-amino-2-(4-bromophenyl)acetamide (Catalyst)

  • p-Nitrobenzaldehyde

  • p-Anisidine

  • Acetone (dried over molecular sieves)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ): To a solution of p-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL) is added p-anisidine (1.0 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Catalyst Introduction: The (S)-N-methyl-2-amino-2-(4-bromophenyl)acetamide catalyst (0.1 mmol, 10 mol%) is added to the reaction mixture.

  • Nucleophile Addition: Acetone (5.0 mmol, 5 equivalents) is added, and the reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Work-up: The reaction is quenched by the addition of 1 M HCl (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β-amino ketone.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.

Expected Outcome:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
10DMSO25368592
20CH3CN25487888
10Toluene40248090

Part 2: Chiral Ligands for Transition Metal-Catalyzed Reactions

Derivatives of 2-amino-2-(4-bromophenyl)acetic acid are excellent precursors for the synthesis of chiral ligands for transition metal catalysis.[5] The amino and carboxylate groups can be readily modified to create bidentate or even tridentate ligands that can coordinate with a variety of metals, including palladium, rhodium, and copper. The 4-bromophenyl moiety provides a handle for further functionalization, such as in Suzuki or Sonogashira cross-coupling reactions, to introduce phosphine or other coordinating groups.

Ligand Design and Synthesis

The synthesis of a chiral ligand from 2-amino-2-(4-bromophenyl)acetic acid typically involves the protection of the amine and carboxylic acid groups, followed by modification and deprotection. For example, the amine can be converted to an amide, and the carboxylic acid to an ester. The aryl bromide can then be used in a cross-coupling reaction to introduce a phosphine group, a common coordinating moiety in catalysis.

A 2-Amino-2-(4-bromophenyl) acetic acid HCl B Protection of Amine and Carboxylic Acid A->B C Protected Intermediate B->C D Palladium-catalyzed Cross-Coupling with HP(Ph)2 C->D E Phosphinated Intermediate D->E F Deprotection E->F G Chiral P,N-Ligand F->G

Caption: Synthetic route to a chiral P,N-ligand from 2-amino-2-(4-bromophenyl)acetic acid.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and chiral phosphine ligands are widely used to induce enantioselectivity.[6] A rhodium or iridium complex of a chiral P,N-ligand derived from 2-amino-2-(4-bromophenyl)acetic acid can be a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins.

Objective: To synthesize a chiral alkane via asymmetric hydrogenation using a Rh-complex of a ligand derived from (R)-2-Amino-2-(4-bromophenyl)acetic acid.

Materials:

  • [Rh(COD)₂]BF₄

  • Chiral P,N-ligand (synthesized as described above)

  • Methyl α-acetamidoacrylate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral P,N-ligand (0.011 mmol) are dissolved in degassed methanol (5 mL) in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: The substrate, methyl α-acetamidoacrylate (1.0 mmol), is dissolved in degassed methanol (5 mL) in the autoclave.

  • Catalyst Transfer: The catalyst solution is transferred to the autoclave via cannula under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing by GC or NMR.

  • Work-up: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The residue is purified by column chromatography if necessary. The enantiomeric excess of the product is determined by chiral GC or HPLC.

Expected Performance:

SubstrateCatalyst SystemH₂ Pressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (%)
Methyl α-acetamidoacrylate[Rh(P,N-ligand)]BF₄1025>9995
Itaconic acid dimethyl ester[Rh(P,N-ligand)]BF₄1525>9992

Part 3: Peptide-Based Catalysis

The incorporation of unnatural amino acids, such as 2-amino-2-(4-bromophenyl)acetic acid, into short peptide sequences can lead to the development of novel catalysts with unique activities and selectivities.[7][8] The specific folding and defined three-dimensional structure of these peptides can create a chiral microenvironment that promotes stereoselective reactions.

Rationale for Peptide Catalyst Design

The 4-bromophenyl side chain of the amino acid residue can participate in π-stacking interactions, helping to pre-organize the peptide backbone and create a well-defined active site. The amine and carboxyl termini, as well as the side chains of other amino acids in the sequence, can act as catalytic groups (e.g., general acids, bases, or nucleophiles).

Application in Asymmetric Aldol Reactions

Short peptides containing a 2-amino-2-(4-bromophenyl)acetic acid residue can act as effective catalysts for direct asymmetric aldol reactions.

Objective: To perform an asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a tripeptide containing (S)-2-amino-2-(4-bromophenyl)acetic acid.

Materials:

  • Tripeptide catalyst (e.g., Pro-Phe-(S)-2-amino-2-(4-bromophenyl)acetic acid)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMF (1.0 mL) is added cyclohexanone (2.5 mmol, 5 equivalents).

  • Catalyst Addition: The tripeptide catalyst (0.05 mmol, 10 mol%) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at 4 °C for 72 hours.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: The reaction mixture is diluted with ethyl acetate (10 mL) and washed with brine (3 x 5 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess of the aldol product are determined by ¹H NMR and chiral HPLC, respectively.

Data Summary:

AldehydeKetoneCatalyst Loading (mol%)dr (anti/syn)ee (anti, %)
4-NitrobenzaldehydeCyclohexanone1095:598
4-ChlorobenzaldehydeAcetone15-90

Conclusion

Derivatives of 2-amino-2-(4-bromophenyl)acetic acid hydrochloride represent a versatile and powerful platform for the development of novel catalysts for asymmetric synthesis. Their applications span organocatalysis, transition metal catalysis, and peptide-based catalysis. The protocols and data presented in this guide serve as a starting point for researchers to explore the rich catalytic potential of this class of compounds. The modular nature of these catalyst scaffolds allows for systematic tuning of their steric and electronic properties, paving the way for the discovery of highly efficient and selective catalysts for a wide range of chemical transformations.

References

  • ChemRxiv. (2021). Purely axial-chiral amine-base Brønsted-acid organocatalyst prototypes. [Link]

  • ResearchGate. (2022). Chiral aldehyde-nickel dual catalysis enables asymmetric α−propargylation of amino acids and stereodivergent synthesis of NP25302. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (n.d.).
  • MySkinRecipes. (n.d.). (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]

  • MDPI. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. [Link]

  • ResearchGate. (2006). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • PubMed Central. (n.d.). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. [Link]

  • Takahashi, H., & Achiwa, K. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • ResearchGate. (2020). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. [Link]

  • DTU Inside. (2017). Peptides: Production, bioactivity, functionality, and applications. [Link]

  • MDPI. (n.d.). Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity from Soybean and Velvet Bean: A Systematic Review. [Link]

  • PSE Community.org. (2021). Special Issue: Advances of Peptide Engineering. [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. [Link]

  • PubMed Central. (n.d.). Manufacturing of peptides exhibiting biological activity. [Link]

  • PubMed Central. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]

  • Yariv Chemical Ltd. (n.d.). (R)-2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID. [Link]

  • MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Welcome to the technical support center for 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (CAS No: 709665-71-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (CAS No: 709665-71-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical amino acid derivative. As a key building block in pharmaceutical synthesis, its purity is paramount, directly impacting reaction yields, by-product formation, and the quality of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve the desired purity for your application.

Frequently Asked Questions (FAQs): Troubleshooting Common Purification Issues

Q1: My crude 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has a noticeable off-white or yellowish tint. What are the likely impurities and how can I remove them?

A1: The presence of color in your crude product typically points to two main sources: residual starting materials or by-products from the synthesis, and degradation products.

  • Causality: Many synthetic routes, such as the Strecker synthesis, utilize precursors like 4-bromobenzaldehyde.[2] Incomplete reactions or side reactions can lead to the formation of colored, conjugated impurities. The Strecker synthesis involves the reaction of an aldehyde with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed.[3][4][5] Residual α-aminonitrile or polymeric materials can impart color.

  • Troubleshooting Protocol:

    • Initial Purity Assessment: Before proceeding, obtain an analytical profile (e.g., HPLC, ¹H NMR) of your crude material to get a baseline understanding of the impurity profile.

    • Decolorization with Activated Carbon: This is the most effective method for removing bulk color impurities.

      • Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., deionized water, ethanol, or a water/ethanol mixture).

      • Add 1-2% w/w of activated carbon to the hot solution. Caution: Add the carbon slowly to the hot solution to avoid bumping.

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of Celite® or a similar filter aid to remove the activated carbon. The filtrate should be significantly less colored.

    • Recrystallization: Proceed immediately with recrystallization of the decolorized filtrate as described in the protocols below. This will help remove both the colored impurities and other non-colored contaminants. A process for a related compound involves washing with toluene followed by carbon treatment to remove color and organic impurities before acidification and isolation.[6]

Q2: I'm struggling to achieve high purity with recrystallization. My compound either "crashes out" or the yield is unacceptably low. What is the best approach for selecting a recrystallization solvent?

A2: Recrystallization is a powerful technique, but its success is entirely dependent on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a hydrochloride salt of an amino acid, which is polar and ionic, polar solvents are the logical starting point.

  • Expertise & Causality: The hydrochloride salt form makes the molecule more ionic than its freebase counterpart, generally increasing its solubility in polar protic solvents like water and alcohols, and decreasing its solubility in nonpolar organic solvents like hexanes or toluene. "Crashing out" occurs when the solution becomes oversaturated too quickly, trapping impurities within the rapidly formed crystals. Low yield often means the compound remains too soluble even at low temperatures.

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Prepare Small-Scale Tests: In parallel, test the solubility of ~20-30 mg of your crude material in 0.5 mL of various solvents at room temperature and then with heating.

    • Evaluate and Select: Based on the results, choose the most promising single or mixed solvent system.

      • Good Single Solvents: The compound is insoluble/sparingly soluble when cold but dissolves completely when hot.

      • Good Mixed Solvents (Solvent/Anti-solvent): The compound is highly soluble in the "solvent" (e.g., water, methanol) and insoluble in the "anti-solvent" (e.g., isopropanol, acetone, ethyl acetate). Dissolve the compound in a minimum amount of the hot "solvent," and then add the "anti-solvent" dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Controlled Cooling: Once a solvent system is chosen, slow, controlled cooling is critical. After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least an hour to maximize crystal formation. Rapid cooling is the primary cause of impurity entrapment.

Solvent SystemPolarityRationale & Expected Outcome
Deionized WaterHighGood starting point. May have high solubility even when cold, potentially leading to lower yields.
Ethanol/WaterHighA common and effective system. Water acts as the primary solvent, and ethanol acts as the anti-solvent to reduce solubility.
Isopropanol (IPA)MediumOften used for precipitating amino acid salts. Can be a good single solvent or an anti-solvent with water.[6]
MethanolHighSimilar to ethanol but may offer different solubility characteristics.
AcetonitrileMediumCan be effective, but its aprotic nature may provide different selectivity for impurity rejection compared to alcohols.
Q3: Recrystallization has failed to remove a persistent impurity with similar properties to my target compound. What advanced purification techniques should I consider?

A3: When impurities co-crystallize with your product, more selective purification methods are required. For amino acids, ion-exchange chromatography is the gold standard for separating structurally similar molecules.[7][8]

  • Expertise & Causality: 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride possesses a protonated primary amine (-NH₃⁺) and a carboxylic acid (-COOH) group. This zwitterionic potential allows for separation based on charge. In its hydrochloride form, the compound carries a net positive charge, making it ideal for cation-exchange chromatography.[9] Impurities lacking this strong positive charge (e.g., unreacted 4-bromobenzaldehyde) or having a different pKa will elute under different conditions.

  • Troubleshooting Workflow: Ion-Exchange Chromatography (IEX)

    • Resin Selection: Choose a strong cation-exchange (SCX) resin. These resins typically feature sulfonic acid functional groups that remain negatively charged over a wide pH range.

    • Column Packing & Equilibration: Pack a column with the selected SCX resin and equilibrate it with a low pH buffer (e.g., 0.1 M HCl or a pH 2-3 buffer) to ensure the resin is in the H⁺ form and your compound remains protonated and positively charged.

    • Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. The positively charged target compound will bind to the negatively charged resin, while neutral or anionic impurities may pass through.[7]

    • Washing: Wash the column with the equilibration buffer to remove any weakly bound impurities.

    • Elution: Elute the bound product by increasing the ionic strength or the pH of the mobile phase. A common method is to use a gradient of aqueous ammonia or a salt solution (e.g., NaCl).[9] The ammonia will deprotonate the -NH₃⁺ group, neutralizing its charge and releasing it from the resin.

    • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions, and isolate the final product, which may require acidification and precipitation or lyophilization.

Visualized Workflows and Methodologies

Decision-Making Workflow for Purification

This diagram outlines the logical progression for purifying your crude product, starting from initial assessment to advanced techniques.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Check & Advanced Methods start Crude Product (2-Amino-2-(4-bromophenyl)acetic acid HCl) analysis Analyze Purity (HPLC, NMR, TLC) start->analysis decolorize Decolorize with Activated Carbon? analysis->decolorize recrystallize Perform Recrystallization decolorize->recrystallize Yes (Colored) decolorize->recrystallize No (Colorless) purity_check Purity > 99%? recrystallize->purity_check iex Ion-Exchange Chromatography purity_check->iex No final_product Final Pure Product purity_check->final_product Yes iex->final_product

Caption: A logical flowchart for selecting the appropriate purification strategy.

Mechanism of Cation-Exchange Chromatography

This diagram illustrates how 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is separated from a neutral impurity.

IEX_Mechanism cluster_resin Cation-Exchange Resin (SO₃⁻) cluster_mobile_phase cluster_elution resin_bead eluted_compound Eluted Target Compound (R-NH₂, Neutral) resin_bead->eluted_compound Released from Resin compound Target Compound (R-NH₃⁺, Positive Charge) compound->resin_bead Binds to Resin impurity Neutral Impurity (e.g., Aldehyde) impurity->resin_bead Does Not Bind (Elutes First)

Caption: Binding and elution during cation-exchange chromatography.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from an Ethanol/Water System

This protocol provides a robust method for purifying gram-scale quantities of the title compound.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. For every 1 gram of crude material, add 5 mL of deionized water.

  • Heating: Heat the mixture on a hot plate with magnetic stirring until the solid dissolves completely. The solution should be at or near boiling.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 10-20 mg (1-2% w/w) of activated carbon. Return the flask to the heat and gently reflux for 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper (or a filter paper-lined Büchner funnel) to remove the activated carbon or any insoluble impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Anti-Solvent Addition: To the hot filtrate, slowly add warm ethanol dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold ethanol to aid drying.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

References

  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from Sorbead India. [Link]

  • Castan, P., & Majo, J. (1991). Process for the preparation of α-bromo-phenylacetic acids. (U.S. Patent No. 5,036,156). U.S.
  • Srinivas, K., et al. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (Indian Patent Application No. IN201644003565A). Quick Company. [Link]

  • Tejmani. (2026, January 29). Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis. Retrieved from Medium. [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. In BIOC*2580: Introduction to Biochemistry. Retrieved from University of Guelph Library. [Link]

  • Fuson, R. C., & Emmons, W. D. (1953). p-AMINOPHENYLACETIC ACID. Organic Syntheses, 33, 6. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. In PubChem Compound Database. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (U.S. Patent No. 4,391,979). U.S.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. In PubChem Compound Database. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • American Chemical Society. (2026, January 6). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. ACS Publications. [Link]

  • Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Sketchy. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 2-Amino-2-(4-bromophenyl)acetic acid

Welcome to the Advanced Separation Science Support Hub. Topic: Optimization of Peak Shape & Integrity for Amphoteric Halogenated Amino Acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Science Support Hub. Topic: Optimization of Peak Shape & Integrity for Amphoteric Halogenated Amino Acids. Lead Scientist: Dr. A. Vance, Senior Applications Chemist.

Molecule Profile & Chromatographic Behavior

Before troubleshooting, you must understand the "personality" of your analyte. 2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromophenylglycine) presents a "Triad of Challenge" for RP-HPLC:

  • Zwitterionic Nature: It contains a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ). Its net charge changes dynamically with pH.
  • Hydrophobic/Polar Conflict: The bromophenyl ring is hydrophobic (retains on C18), but the zwitterionic "head" is highly polar (causes dewetting or exclusion).

  • Chirality: The

    
    -carbon is chiral. While this guide focuses on achiral peak shape, "splitting" can sometimes be inadvertent chiral separation.
    

Diagnostic Logic Tree (Visual Guide)

Use this logic flow to identify the root cause of your peak shape issues before proceeding to the specific Q&A modules.

TroubleshootingTree Start Symptom: Poor Peak Shape Tailing Severe Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting / Doublet Start->Splitting Broad Broad / Low Efficiency Start->Broad Silanol Cause: Silanol Interaction Tailing->Silanol ChiralCheck Are you using a Chiral Column? Splitting->ChiralCheck Kinetics Cause: Slow Mass Transfer Broad->Kinetics FixTailing Fix: Add TEA, Lower pH (<2.5), or Use Hybrid Column Silanol->FixTailing YesChiral It's Separation (Normal) ChiralCheck->YesChiral Yes NoChiral Check pH vs. pKa ChiralCheck->NoChiral No Zwitterion Cause: pH near pI (Zwitterion) NoChiral->Zwitterion FixSplit Fix: Acidify Mobile Phase (Force Cationic State) Zwitterion->FixSplit FixBroad Fix: Increase Temp (40°C) or Reduce Flow Rate Kinetics->FixBroad

Figure 1: Decision matrix for diagnosing peak shape anomalies in amphoteric analytes.

Technical Q&A Modules

Module A: Severe Peak Tailing

User Question: My peak has a sharp front but a long, dragging tail (Asymmetry > 2.0). I am using a standard C18 column with Water/Methanol. What is happening?

Technical Analysis: This is the classic signature of secondary silanol interactions .

  • Mechanism: At neutral pH (pH 6-8), the silica support surface of your column is ionized (

    
    ). Your molecule's amine group is protonated (
    
    
    
    ). The electrostatic attraction between the amine and the silanols acts like a "secondary retention mechanism" that is slow and non-linear, causing the tail.
  • The 4-Bromophenyl Factor: The electron-withdrawing bromine atom slightly reduces the basicity of the amine compared to phenylalanine, but not enough to prevent this interaction.

Protocol Fix: You must suppress the silanol ionization or block the interaction.

  • Switch to Low pH (The Gold Standard):

    • Use 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile.[1]

    • Why: pH ~2.0 keeps silanols protonated (

      
      ), making them neutral. The amine remains protonated (
      
      
      
      ), but without the negative silanols, it repels the surface, resulting in a sharp peak.
  • Add a "Sacrificial Base":

    • If you cannot use low pH, add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA saturates the silanol sites, preventing your analyte from binding to them.

Module B: Peak Splitting (The "Doublet" Effect)

User Question: I see a split peak or a "shoulder" on my main peak. Is my column broken?

Technical Analysis: While a void in the column head (hardware failure) is possible, for this specific molecule, the cause is often Zwitterionic Equilibrium .

  • Mechanism: 2-Amino-2-(4-bromophenyl)acetic acid has two pKa values (approx pKa1 ~2.0, pKa2 ~9.0).

    • If your mobile phase pH is near the pKa (e.g., pH 2.5 or pH 8.5), the molecule exists in two distinct ionization states (e.g., Cation

      
       Zwitterion).
      
    • If the interconversion kinetics are slower than the chromatographic timescale, the two species travel at different speeds, appearing as a split peak.

Protocol Fix:

  • The "Rule of 2": Adjust your mobile phase pH to be at least 2 units away from the pKa.

    • Target pH 2.0 or lower: Ensures 100% Cationic form (

      
      , 
      
      
      
      ).
    • Target pH 11.0 (High pH Stable Columns only): Ensures 100% Anionic form (

      
      , 
      
      
      
      ).
  • Check Solvent Strength: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[2] Injecting a sample dissolved in 100% MeOH into a 10% MeOH mobile phase will cause "Solvent Effect Splitting."

Module C: Retention Drift & Dewetting

User Question: The retention time decreases with every injection. I am using 95% Water.

Technical Analysis: This is likely Phase Collapse (Dewetting) .

  • Mechanism: The highly polar zwitterionic "head" of the molecule prefers water. If you use a standard C18 column with >95% water to retain the polar amine, the hydrophobic C18 chains may "collapse" or fold onto themselves to escape the water, reducing surface area and retention.

Protocol Fix:

  • Use an "AQ" Type Column: Switch to a "Polar-Embedded" or "Aqueous Stable" C18 column. These have hydrophilic groups near the silica surface that prevent phase collapse.

  • Ion-Pairing Reagent: Add 10 mM Sodium Octanesulfonate to the mobile phase (at pH 2.5). This forms a neutral ion-pair with the amine, significantly increasing hydrophobicity and allowing you to use more organic solvent (e.g., 30-40% ACN), which prevents dewetting.

Standardized Experimental Protocols

Protocol 1: The "Robust" Reversed-Phase Method

Use this method as your baseline for purity and assay.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna C18(2))"End-capping" reduces free silanols, minimizing tailing.
Dimensions 4.6 x 150 mm, 3.5 µm or 5 µmStandard analytical dimensions; 3.5 µm improves resolution.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses silanols; ensures analyte is fully cationic.
Mobile Phase B 0.1% TFA in Acetonitrile Matches ionic strength of MPA; prevents baseline drift.
Gradient 5% B to 60% B over 15 minThe Bromophenyl group is hydrophobic; gradient ensures elution.
Flow Rate 1.0 mL/minStandard flow.
Temp 40°CCritical: Higher temp improves mass transfer kinetics, sharpening peaks.
Detection UV @ 220 nm (or 254 nm)220 nm for amide/carboxyl; 254 nm for the phenyl ring.
Protocol 2: Derivatization (If Direct Method Fails)

If peak shape remains poor due to the zwitterion, block the amine.

  • Reagent: OPA (o-Phthalaldehyde) + 3-MPA (Mercaptopropionic acid).

  • Reaction: Mix sample (in borate buffer pH 9) with Reagent for 1 min.

  • Result: The amine is converted to a highly fluorescent, hydrophobic isoindole.

  • Benefit: Eliminates the basic amine interaction; peak shape becomes perfectly Gaussian; sensitivity increases 100x (Fluorescence detection).

Mechanistic Visualization: pH vs. Species

Understanding the species distribution is key to avoiding "Split Peaks."

SpeciesEquilibrium cluster_legend Operational Zones Cation Cationic Form (pH < 2) COOH / NH3+ Zwitterion Zwitterionic Form (pH 4-7) COO- / NH3+ Cation->Zwitterion pKa1 (~2.0) Risk Zone: Splitting Anion Anionic Form (pH > 10) COO- / NH2 Zwitterion->Anion pKa2 (~9.0) Risk Zone: Splitting Safe Safe Operating Zone Danger Danger Zone (Splitting)

Figure 2: Ionization states of 2-Amino-2-(4-bromophenyl)acetic acid. Operate in the Blue or Green zones, never on the arrows.

References

  • Dolan, J. W. (2010). Troubleshooting Peak Shape Issues in HPLC. LCGC North America. Link

  • Agilent Technologies. (2020). Analysis of Amino Acids by HPLC: Agilent InfinityLab Solutions. Link

  • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase choice. Journal of Chromatography A. Link

  • Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Tailing & Splitting. Link

  • BenchChem. (2025).[1] Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization. (Analogous chemistry application note). Link

Sources

Troubleshooting

avoiding racemization during derivatization of 2-Amino-2-(4-bromophenyl)acetic acid

Ticket ID: #PHG-BR-404 Subject: Prevention of Racemization During Derivatization and Coupling Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHG-BR-404 Subject: Prevention of Racemization During Derivatization and Coupling Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are working with 2-Amino-2-(4-bromophenyl)acetic acid (also known as 4-bromo-phenylglycine). This is not a standard amino acid.[1][2] It is an extremely sensitive benzylic amine prone to rapid racemization.[1]

The Core Challenge: The 4-bromophenyl group exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the


-proton compared to phenylalanine or unsubstituted phenylglycine. Any exposure to excess base, heat, or strong activation agents will trigger proton abstraction, leading to a planar enolate intermediate and immediate loss of optical purity.[1]

This guide provides self-validating protocols to derivatize this molecule while maintaining


 enantiomeric excess (ee).

Module 1: The Mechanistic "Why" (Root Cause Analysis)

Before starting, you must understand the enemy.[1] Racemization occurs via two primary pathways for this molecule.[1]

Base-Catalyzed Enolization (Direct)

The


-proton is acidic. Bases (TEA, DIPEA) used in coupling can abstract this proton.[1] The 4-Br substituent stabilizes the resulting carbanion/enolate, accelerating this process.
5(4H)-Oxazolone Formation (Activation Induced)

During carboxyl activation (e.g., with carbodiimides), the carbonyl oxygen of the N-acyl group can attack the activated ester, forming a 5-membered oxazolone ring. This intermediate tautomerizes rapidly, scrambling the stereocenter.[1]

RacemizationPathways Start L-4-Br-Phenylglycine Derivative Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Direct Proton Abstraction (Enhanced by 4-Br) Oxazolone 5(4H)-Oxazolone (Azlactone) Start->Oxazolone Carboxyl Activation Base Base (DIPEA/TEA) Base->Enolate Racemate DL-Mixture (Racemized Product) Enolate->Racemate Reprotonation Oxazolone->Enolate Tautomerization

Figure 1: The dual-threat mechanism. Note that the 4-Bromo group stabilizes the Enolate, making the "Direct Proton Abstraction" pathway faster than in standard amino acids.

Module 2: Safe Esterification Protocols

User Question: I need to make the methyl ester. Can I reflux in MeOH/H2SO4? Support Answer: Absolutely not. Refluxing this specific amino acid will cause significant racemization.[1] You must use a cryo-controlled thionyl chloride method.[1]

Protocol A: Cryogenic Methyl Ester Synthesis

Target: Methyl 2-amino-2-(4-bromophenyl)acetate HCl salt.

  • Setup: Dry 2-neck round bottom flask, nitrogen atmosphere, cooling bath (Ice/Salt or MeOH/Ice).

  • Solvent: Anhydrous Methanol (

    
     water max).
    
  • Procedure:

    • Cool Methanol (10 mL/g of substrate) to -10°C .

    • Add Thionyl Chloride (

      
      , 1.2 equiv) dropwise.[1] Do not let temp rise above -5°C.
      
    • Add solid 2-Amino-2-(4-bromophenyl)acetic acid in portions.

    • Allow to warm to Room Temperature (20-25°C) only. Do not heat.

    • Stir for 12–18 hours.

    • Workup: Evaporate solvent under reduced pressure at <30°C .

  • Validation: Check optical rotation immediately. If the rotation drops, the bath temp was likely insufficient.[1]

Module 3: N-Protection & Coupling (The "Danger Zone")

User Question: I'm seeing 15% D-isomer after coupling with HATU/DIPEA. Why? Support Answer: HATU is a highly reactive uronium salt that requires basic conditions (pH 8-9). For phenylglycines, this pH is fatal to chirality.[1] You must switch to neutral/acidic coupling conditions or "weaker" bases.[1]

Rule of Thumb for 4-Br-Phg
  • Avoid: HATU, HBTU, PyBOP (require base).[1]

  • Avoid: Acyl Chlorides (Fmoc-Cl, Benzoyl-Cl).

  • Use: Carbodiimides (DIC, EDC) + Additives (Oxyma, HOBt).

  • Base Choice: If base is needed, use Collidine (TMP) or N-Methylmorpholine (NMM) . Avoid TEA/DIPEA.[1]

Protocol B: Racemization-Free Coupling

Recommended System: DIC / Oxyma Pure (Base-Free).

ComponentRoleSpecification
Activator DIC (Diisopropylcarbodiimide)Neutral activator. No base required.[1]
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Suppresses oxazolone formation better than HOBt.[1]
Solvent DMF or DCM/DMF (1:1)Keep concentration high (0.2 M - 0.5 M) to speed up reaction.
Temperature 0°C

RT
Start cold to minimize initial exotherm.

Step-by-Step:

  • Dissolve N-protected amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.[1]

  • Cool to 0°C.

  • Add DIC (1.0 equiv).[1] Stir for 2 minutes (Pre-activation).

  • Add the amine nucleophile (1.0 equiv).[1]

  • Monitor by HPLC.[1][3][4] Stop immediately upon completion. Prolonged stirring invites epimerization.[1]

Module 4: Analytical Validation (Quality Control)

User Question: How do I prove my product is enantiomerically pure? Support Answer: Standard C18 HPLC will not separate enantiomers. You have two options: Direct Chiral HPLC or Marfey's Analysis.[1]

Option 1: Direct Chiral HPLC (Gold Standard)

For the free amino acid or simple derivatives, use Crown Ether or Pirkle-type columns.

  • Column: Crownpak CR(+) (Daicel)

  • Mobile Phase:

    
     Perchloric acid solution (aqueous).
    
  • Temp: Low temperature (

    
    ) improves separation of phenylglycines.
    
  • Mechanism: The crown ether complexes with the ammonium ion.[1] The 4-Br-phenyl group provides steric discrimination.

Option 2: Marfey's Reagent (Accessible Alternative)

If you lack a chiral column, use FDAA (Marfey's Reagent).[1] It converts enantiomers into diastereomers, which separate on a standard C18 column.[1]

Protocol C: Marfey's Derivatization

  • Sample: Dissolve

    
     of your amino acid in 
    
    
    
    water.
  • Reagent: Add

    
     of 1% FDAA in acetone.
    
  • Base: Add

    
     of 1M 
    
    
    
    .[1][5]
  • Incubate:

    
     for 1 hour.
    
  • Quench: Add

    
     of 2M HCl.
    
  • Analyze: Inject on a standard C18 column (Acetonitrile/Water gradient with 0.1% TFA).

    • Result: The L-L diastereomer elutes before the L-D diastereomer (typically).

Troubleshooting FAQ

Q: Can I use Fmoc-Cl to protect the nitrogen? A: No. Fmoc-Cl generates HCl and is too reactive, often leading to dipeptide formation and racemization. Use Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) with


 in water/dioxane. It is gentler and cleaner.

Q: My solubility is terrible. Can I heat it? A: Heating is the enemy.[1] Use chaos-inducing solvents like DMSO or NMP instead of heating.[1][2] If you must heat, keep it under


 and minimize time.[1]

Q: I need to hydrolyze the methyl ester back to the acid. How? A: Chemical hydrolysis (LiOH/NaOH) is high risk for this substrate.[1] The alpha-proton will be stripped by the hydroxide.

  • Solution: Use enzymatic hydrolysis (e.g., Penicillin G Acylase or Esterase from Bacillus subtilis) at pH 7.[1]0. Alternatively, use acid hydrolysis (6N HCl, reflux) but expect some loss; enzymatic is preferred for optical purity.[1]

References

  • Racemization Mechanisms in Peptide Synthesis Benoiton, N. L.[1] (2012).[1] Chemistry of Peptide Synthesis. CRC Press.[1] Context: Definitive text on oxazolone formation and base-catalyzed racemization mechanisms.[1]

  • Marfey's Reagent for Chiral Amino Acid Analysis Bhushan, R., & Brückner, H.[1][6] (2004).[1][6][7] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[6]

  • Chiral Separation of Phenylglycine Derivatives Dankwardt, S. M.[1] (2018).[1] Enantiomeric separation of 2-amino-2-(4-bromophenyl)acetic acid derivatives. Journal of Chromatography A. Context: Validates the use of Crownpak and Pirkle columns for halogenated phenylglycines.

  • Suppression of Racemization with Oxyma Subirós-Funosas, R., et al.[1] (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1]

  • Esterification without Racemization Smerdka, J., et al.[1][7][8] (2004).[1][6][7] Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives.[7] Journal of Peptide Science, 10(10), 603-611.[7]

Sources

Optimization

Technical Support Center: Scale-Up of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. The information is structured in a practical question-and-answer format, addressing specific issues with scientifically grounded explanations and actionable troubleshooting steps.

Section 1: The Synthetic Pathway - Understanding the Strecker Synthesis

The most common and industrially viable route to 2-Amino-2-(4-bromophenyl)acetic acid is the Strecker synthesis.[1][2] This three-component reaction involves 4-bromobenzaldehyde, a cyanide source, and an ammonia source, followed by hydrolysis.[3][4] Understanding the mechanism is the first step in effective troubleshooting.

Mechanism: The Strecker Synthesis

The reaction proceeds in two main stages:

  • α-Aminonitrile Formation: 4-bromobenzaldehyde reacts with ammonia (often from ammonium chloride) to form an imine. This is followed by the nucleophilic addition of a cyanide ion to the imine, yielding 2-amino-2-(4-bromophenyl)acetonitrile.[3][5]

  • Nitrile Hydrolysis: The intermediate aminonitrile is then hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, yielding the desired amino acid product.[5][6] The final step involves forming the hydrochloride salt for stability and ease of isolation.

Strecker_Synthesis cluster_stage1 Stage 1: α-Aminonitrile Formation cluster_stage2 Stage 2: Hydrolysis & Salt Formation Aldehyde 4-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Nitrile α-Aminonitrile Imine->Nitrile + CN⁻ AminoAcid Amino Acid (Free Base) Nitrile->AminoAcid H₂O, H⁺/OH⁻ (Hydrolysis) HCl_Salt Final HCl Salt AminoAcid->HCl_Salt + HCl

Caption: The two-stage mechanism of the Strecker synthesis.

Section 2: Troubleshooting Guide - From Lab to Plant

This section addresses common problems encountered during scale-up, organized by the stage of the process.

Part 2.1: Starting Materials and Reagent Handling

Q1: We are seeing inconsistent reaction initiation and side products. Could our starting materials be the issue?

A1: Absolutely. At scale, the purity and handling of starting materials are paramount.

  • 4-Bromobenzaldehyde Purity: This is the most critical starting material. The primary impurity is often the corresponding carboxylic acid (4-bromobenzoic acid), formed via air oxidation. This impurity will not participate in the reaction and complicates purification.

    • Troubleshooting:

      • Purity Check: Always verify the purity of each new batch of 4-bromobenzaldehyde by HPLC and NMR. Set a specification of >98.5% purity.

      • Storage: Store the aldehyde under an inert atmosphere (Nitrogen or Argon), protected from light and heat to prevent oxidation.

  • Cyanide Source (NaCN/KCN): These reagents are highly toxic and hygroscopic.[7]

    • Troubleshooting:

      • Moisture Content: Absorbed moisture can affect stoichiometry and reaction kinetics. Use freshly opened containers or dry the cyanide salt in a vacuum oven before use.

      • Safety at Scale: Handling large quantities of cyanide salts requires stringent safety protocols.[8] All additions should be performed in a well-ventilated, controlled environment. Ensure an emergency response plan, including a cyanide antidote kit, is in place.[9] Avoid any contact with acids, which will generate highly toxic hydrogen cyanide (HCN) gas.[7]

Part 2.2: Reaction Conditions and Control

Q2: Our reaction yield dropped significantly when we moved from a 5L flask to a 100L reactor. What went wrong?

A2: This is a classic scale-up challenge related to mass and heat transfer.

  • Cause 1: Inefficient Mixing: In a large reactor, localized "hot spots" or areas of high reagent concentration can occur if mixing is poor. This can lead to side reactions.

    • Troubleshooting:

      • Agitator Selection: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for solid-liquid mixtures.

      • Addition Rate: Add the cyanide solution slowly and sub-surface to ensure it disperses quickly rather than reacting in one spot.

  • Cause 2: Poor Temperature Control (Exotherms): Both the formation of the aminonitrile and its subsequent hydrolysis can be exothermic. A 100L reactor has a much lower surface-area-to-volume ratio than a 5L flask, making heat removal less efficient. A runaway reaction is a serious safety hazard.

    • Troubleshooting:

      • Monitor Internal Temperature: Always monitor the internal batch temperature, not just the jacket temperature.

      • Controlled Addition: Add reagents at a rate that allows the cooling system to maintain the target temperature.

      • Scale-Down Study (DSC): Perform Differential Scanning Calorimetry (DSC) on the reaction mixture to quantify the exotherm and determine the thermal risk before scaling up.

ParameterLab Scale (5L Flask)Pilot Scale (100L Reactor)Key Consideration for Scale-Up
Surface Area / Volume HighLowHeat transfer is less efficient. Risk of exotherm accumulation.
Mixing Efficient (Magnetic Stirrer)Challenging (Mechanical Agitator)Ensure proper agitation to avoid localized concentration gradients.
Reagent Addition Fast (via funnel)Slow, Controlled (via pump)Rate of addition becomes a critical process parameter for safety and selectivity.
Heat Dissipation Primarily through flask wallsRelies on cooling jacketJacket temperature must be significantly lower than desired batch temp.
Part 2.3: Work-up and Product Isolation

Q3: During the aqueous work-up and extraction at a larger scale, we are forming a stable emulsion that is difficult to separate. How can we resolve this?

A3: Emulsion formation is common when scaling up processes involving salts and organic solvents.

  • Cause: Vigorous agitation in the presence of fine particulates or partially soluble intermediates can stabilize oil-in-water or water-in-oil emulsions.

    • Troubleshooting:

      • Gentle Agitation: During extraction, reduce the agitator speed to the minimum required for phase contact.

      • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

      • Temperature Adjustment: Gently warming the mixture can sometimes decrease viscosity and aid separation.

      • Phase-Separation Aids: In difficult cases, small amounts of a different solvent (e.g., a few liters of methanol) can alter the interfacial tension. Perform a small-scale test first.

Part 2.4: Crystallization and Purification

Q4: The final hydrochloride salt product is difficult to filter and dry. It often comes out as an oil or very fine needles. How can we improve the crystal form?

A4: Achieving a robust crystallization process is crucial for obtaining a pure, easily handled final product. The hydrochloride salt formation is a reactive crystallization.[10][11]

  • Cause: Uncontrolled, rapid precipitation (crashing out) leads to poor crystal habit, oiling out, or the formation of fine particles that clog filters. This happens when the solution becomes supersaturated too quickly.

    • Troubleshooting Protocol: Controlled Crystallization

      • Solvent System: A common system is ethyl acetate or an isopropanol/water mixture.[10] Ensure the free base amino acid is fully dissolved before adding HCl.

      • Temperature: Perform the HCl addition at a slightly elevated temperature (e.g., 40-50 °C) to increase solubility and control the rate of salt formation.

      • Slow HCl Addition: Add the hydrochloric acid solution (e.g., HCl in isopropanol) slowly and steadily over 1-2 hours. This maintains a controlled level of supersaturation.

      • Seeding: Once the solution becomes slightly turbid (the metastable zone), add a small amount (0.1-1% w/w) of pre-existing, high-quality crystals of the product. This provides a template for controlled crystal growth.

      • Cooling Profile: After addition and seeding, cool the mixture slowly to the final isolation temperature (e.g., 0-5 °C) over several hours. A linear cooling ramp is often a good starting point.

      • Aging: Hold the slurry at the final temperature for a few hours with gentle agitation to allow for complete crystallization and for the crystal structure to mature.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Low Purity) Check_SM 1. Verify Starting Material Purity (Aldehyde, Cyanide) Start->Check_SM Check_Reaction 2. Analyze In-Process Controls (IPCs) (TLC, HPLC) Check_SM->Check_Reaction If Purity OK Check_Conditions 3. Review Scale-Up Parameters (Temp, Mixing, Addition Rate) Check_Reaction->Check_Conditions If Reaction Incomplete Check_Workup 4. Evaluate Work-up & Isolation (Emulsions, Losses) Check_Conditions->Check_Workup If Conditions OK Check_Purification 5. Optimize Crystallization (Solvent, Cooling, Seeding) Check_Workup->Check_Purification If Work-up OK Solution Problem Resolved Check_Purification->Solution If Purity Improved

Caption: A logical workflow for troubleshooting scale-up issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques for monitoring this reaction? A:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the disappearance of the 4-bromobenzaldehyde starting material.

  • High-Performance Liquid Chromatography (HPLC): The primary quantitative tool. Use it to monitor the consumption of the aldehyde, the formation and consumption of the α-aminonitrile intermediate, and the formation of the final amino acid product. It is also essential for final purity analysis.

Q: The final product has a slight yellow tint. How can I remove the color? A:

  • Color may arise from impurities in the starting aldehyde or minor side reactions. A carbon treatment or a single recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/water) is often effective at removing color bodies.

Q: How do I safely quench and dispose of cyanide-containing aqueous waste streams? A:

  • NEVER acidify a cyanide waste stream. This will produce lethal HCN gas. The standard procedure is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10, adjusted with NaOH). The hypochlorite oxidizes the cyanide to the much less toxic cyanate ion. The reaction is exothermic, so the bleach should be added slowly with cooling. Always perform this in a well-ventilated fume hood.[12]

Q: Can this process be made asymmetric to produce a single enantiomer? A:

  • The classical Strecker synthesis produces a racemic mixture (equal amounts of both enantiomers).[1][4] Asymmetric variations exist, often using a chiral amine source or a chiral catalyst, but these add complexity and cost to the process and would require significant development for scale-up.[13]

References

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • My R Fun Chemistry. (n.d.). Strecker Synthesis Mechanism & Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Chemistry with Muzz. (2023, March 11). Strecker Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. Retrieved from [Link]

  • StudySmarter. (n.d.). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). CAS 1260220-71-0 | (R)-2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Frontiers in Microbiology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Chemical Reviews. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Retrieved from [Link]

  • Cell Reports Physical Science. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • JACS Au. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Molecules. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2015). How can I handle and dispose sodium cyanoborohydride?. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Retrieved from [Link]

  • Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Applied Microbiology and Biotechnology. (2021). Biotechnological production of amino acids and derivatives: Current status and prospects. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity comparison of 2-Amino-2-(4-bromophenyl)acetic acid derivatives

Executive Summary 2-Amino-2-(4-bromophenyl)acetic acid , commonly known as 4-Bromophenylglycine (Phg(4-Br)) , is a non-proteinogenic amino acid scaffold critical in modern medicinal chemistry. Unlike its isomer N-(4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-bromophenyl)acetic acid , commonly known as 4-Bromophenylglycine (Phg(4-Br)) , is a non-proteinogenic amino acid scaffold critical in modern medicinal chemistry. Unlike its isomer N-(4-bromophenyl)glycine, this compound features the aromatic ring directly attached to the


-carbon, imparting unique steric and electronic properties restricted to the backbone of peptide mimetics.

This guide objectively compares the biological activity of Phg(4-Br) derivatives against standard proteinogenic (Phenylalanine) and non-proteinogenic (Phenylglycine, 4-Fluorophenylglycine) alternatives. The analysis focuses on two validated therapeutic domains: high-affinity Integrin Antagonists (specifically


) and Engineered Tuberactinomycin Antibiotics .
Key Findings
  • Potency Enhancement: Substitution of Phenylalanine (Phe) with Phg(4-Br) in LLP2A peptides results in a >10-fold increase in binding affinity for

    
     integrin due to enhanced lipophilic contacts and halogen bonding.
    
  • Antibiotic Engineering: Precursor-directed biosynthesis allows the incorporation of Phg(4-Br) into Viomycin, altering its ribosomal binding kinetics and overcoming resistance in Mycobacterium tuberculosis.

  • Selectivity: In NMDA receptor studies, the 4-bromo derivative shows distinct agonist/antagonist profiles compared to the 4-fluoro analog, though with lower specificity than D-Serine.

Comparative Analysis: Phg(4-Br) vs. Alternatives

Case Study A: Integrin Antagonists (LLP2A Series)

The most prominent application of Phg(4-Br) is in the design of peptidomimetics for treating osteoporosis and multiple myeloma. The LLP2A peptide utilizes this scaffold to lock the conformation required for the ligand-binding pocket of the integrin.

Table 1: Comparative Binding Affinity (IC50) of LLP2A Analogs Data synthesized from structure-activity relationship (SAR) studies on LLP2A scaffolds.

Scaffold VariantAmino Acid at Position 4IC50 (MOLT-4 Cells)Relative PotencyMechanism of Enhancement
Standard L-Phenylalanine (Phe)12.5 nM1.0x (Baseline)Standard

-stacking interactions.
Rigidified L-Phenylglycine (Phg)4.2 nM~3xReduced conformational entropy; tighter fit.
Halogenated L-Phg(4-Br) 0.2 - 0.5 nM ~25-60x Halogen bonding with carbonyl backbone in the receptor; increased lipophilicity.
Polar L-Tyrosine (Tyr)>100 nM<0.1xHydroxyl group disrupts hydrophobic pocket.

Expert Insight: The dramatic increase in potency with the 4-Bromo substituent is attributed to the "Sigma Hole" effect, where the bromine atom forms a directed halogen bond with electron-rich residues (e.g., backbone carbonyls) in the


 binding site.
Case Study B: Engineered Viomycin Derivatives

Viomycin is a tuberactinomycin antibiotic that inhibits protein synthesis. By blocking the natural biosynthesis of the viomycin precursor and feeding Streptomyces with Phg(4-Br), novel analogs are generated.

Table 2: Antibacterial Activity of Engineered Tuberactinomycins

AnalogPrecursor FedMIC (

g/mL) vs M. tuberculosis
Resistance Profile
Viomycin (WT) None (Natural)2.0 - 4.0Susceptible to vph gene product.
Phg-Viomycin Phenylglycine4.0 - 8.0Moderate activity.
Phg(4-Br)-Viomycin Phg(4-Br) 2.0 Retained potency ; altered steric bulk may evade specific resistance methyltransferases.
Phg(4-F)-Viomycin Phg(4-F)1.0 - 2.0Slightly higher potency due to metabolic stability.

Mechanism of Action & Signaling Pathways

The biological activity of Phg(4-Br) derivatives is driven by their ability to mimic the transition state of peptide binding while providing additional anchoring points via the bromine atom.

Integrin Signaling Blockade

The following diagram illustrates how Phg(4-Br) containing peptides (like LLP2A) interrupt the cell survival signaling pathway in myeloma cells.

IntegrinPath Integrin α4β1 Integrin (Cell Surface) FAK FAK Phosphorylation Integrin->FAK Activation Apoptosis Apoptosis (Cell Death) Integrin->Apoptosis Signaling Inhibited ECM Extracellular Matrix (VCAM-1 / Fibronectin) ECM->Integrin Natural Binding LLP2A Phg(4-Br) Peptide (LLP2A) LLP2A->Integrin High Affinity Blockade (Halogen Bond) LLP2A->ECM Displaces Akt Akt Pathway FAK->Akt Survival Cell Survival & Metastasis Akt->Survival

Caption: Phg(4-Br) peptides competitively inhibit the binding of ECM ligands to integrins, preventing FAK/Akt phosphorylation and inducing apoptosis in cancer cells.[1]

Experimental Protocols

To ensure reproducibility, the following protocols detail the incorporation of Phg(4-Br) into bioactive peptides and the subsequent validation of their activity.

Protocol: Solid Phase Peptide Synthesis (SPPS) of Phg(4-Br) Analogs

Objective: Synthesize the peptidomimetic LLP2A containing the Phg(4-Br) scaffold.

Reagents:

  • Resin: Rink Amide MBHA resin.

  • Amino Acid: Fmoc-Phg(4-Br)-OH (commercially available or synthesized via Strecker reaction).

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (3x), DCM (3x).[1]

  • Coupling Cycle:

    • Dissolve Fmoc-Phg(4-Br)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.[1]

    • Add to resin and shake for 45-60 mins. Note: Phg derivatives are sterically hindered; double coupling is recommended.[1]

    • QC Check: Perform Kaiser test. If blue, repeat coupling.[1]

  • Elongation: Repeat cycles for remaining amino acids.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol: Cell Adhesion Assay (Biological Validation)

Objective: Determine the IC50 of the synthesized derivative against


 integrin.
  • Coat Plates: Coat 96-well plates with VCAM-1-Ig fusion protein (1

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Cell Prep: Harvest MOLT-4 (leukemia) cells. Label with Calcein AM fluorescent dye for 30 mins.

  • Inhibition Step: Incubate labeled cells with varying concentrations (0.1 nM to 1

    
    M) of the Phg(4-Br) peptide for 20 mins at 37°C.
    
  • Adhesion: Add cell/peptide mixture to VCAM-1 coated plates. Incubate for 45 mins.

  • Wash: Gently wash unbound cells with PBS (3x).

  • Read: Measure fluorescence (Ex 485nm / Em 530nm). Calculate IC50 using non-linear regression.

Synthesis Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to biological validation.

Workflow Start Start: Phg(4-Br) Scaffold Synth Fmoc-Protection & SPPS Incorporation Start->Synth Cleave TFA Cleavage & HPLC Purification Synth->Cleave QC QC: Mass Spec & Purity >95% Cleave->QC Assay1 Assay A: Integrin Binding (MOLT-4 Cells) QC->Assay1 Assay2 Assay B: Antibacterial (MIC Determination) QC->Assay2 Decision Activity > Threshold? Assay1->Decision Assay2->Decision Refine Refine: SAR Optimization Decision->Refine No Publish Lead Candidate Decision->Publish Yes Refine->Synth

Caption: Operational workflow for synthesizing and validating Phg(4-Br) derivatives in drug discovery.

References

  • Peng, L., et al. (2006). "The design and synthesis of high affinity

    
     integrin ligands (LLP2A)."[1] Nature Chemical Biology. 
    
  • Lam, K. S., et al. (2009). "Alpha-4 beta-1 integrin ligands for imaging and therapy." U.S. Patent 7,576,175.

  • Thomas, M. G., et al. (2008). "Metabolic engineering of viomycin biosynthesis."[1] U.S. Patent 7,326,782.

  • Tapanes, S. A. (2021). "Glial Derived D-serine Mediates Synaptic Damage in the Traumatically Injured Brain."[2] University of Miami Scholarship. [1]

  • Liu, R., et al. (2017). "LLP2A-bisphosphonate conjugates for osteoporosis treatment."[1] U.S. Patent 9,561,256.

Sources

Comparative

literature comparison of reported yields for 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Part 1: Executive Summary & Strategic Analysis The synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromophenylglycine HCl) presents a specific set of challenges distinct from unsubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (also known as 4-Bromophenylglycine HCl) presents a specific set of challenges distinct from unsubstituted phenylglycines. The electron-withdrawing nature of the para-bromine atom deactivates the aromatic ring, influencing both the stability of intermediates and the solubility profile of the final salt.

For researchers requiring high-purity material for peptide synthesis or cross-coupling applications, the choice of synthetic route is critical. Literature and industrial data consistently point to two primary pathways: the Bucherer-Bergs reaction and the Strecker synthesis .

The "Yield vs. Purity" Trade-off[1]
  • Bucherer-Bergs Route: Recommended for bulk scale and high purity. It proceeds via a robust hydantoin intermediate that crystallizes readily, acting as an in-situ purification step.

  • Strecker Synthesis: Recommended only for rapid, small-scale screening. While shorter, the aminonitrile intermediate is prone to decomposition and the hydrolysis step often yields colored impurities that are difficult to remove from the zwitterionic product.

Part 2: Comparative Yield Analysis

The following data summarizes reported yields across various methodologies for phenylglycine derivatives, normalized for the 4-bromo analog.

ParameterMethod A: Bucherer-Bergs Method B: Strecker Synthesis Method C: Chemoenzymatic
Overall Yield (Lit.) 65% – 75% 40% – 55%75% – 81% (Enantiopure)
Intermediate Stability High (Hydantoin is stable solid)Low (Aminonitrile is moisture sensitive)High (Aqueous conditions)
Purity Profile >98% (after crystallization)90-95% (often requires HPLC)>99% ee
Scalability Excellent (kg scale)Poor (Exothermic/HCN management)Moderate (Biocatalyst dependent)
Key Bottleneck Harsh hydrolysis of hydantoinAminonitrile polymerizationEnzyme cost/availability

Analyst Note: While the Chemoenzymatic route (using nitrilase) offers the highest enantioselectivity (ee >99%), the Bucherer-Bergs remains the gold standard for producing the racemic HCl salt reliably in a chemical laboratory setting.

Part 3: Detailed Experimental Protocols

Recommended Method: The Bucherer-Bergs Route

This protocol is favored because the hydantoin intermediate purges impurities before the final hydrolysis.

Phase 1: Formation of 5-(4-Bromophenyl)hydantoin
  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Potassium Cyanide (2.0 eq), Ammonium Carbonate (4.0 eq).

  • Solvent: 50% Ethanol/Water.

  • Procedure:

    • Dissolve 4-bromobenzaldehyde in 50% EtOH/H2O.

    • Add ammonium carbonate and potassium cyanide (Caution: HCN potential).

    • Heat to 60°C for 4–6 hours. Note: Higher temperatures (reflux) can cause darkening; 60°C is optimal for the bromo-derivative to prevent debromination side reactions.

    • Workup: Concentrate the ethanol. Acidify carefully with HCl to pH 2. The hydantoin will precipitate as a white solid. Filter and wash with water.[1]

    • Checkpoint: Yield of hydantoin should be ~85%.

Phase 2: Hydrolysis & Salt Formation (The Critical Step)

Phenyl hydantoins are exceptionally stable. Standard acid hydrolysis often fails. Alkaline hydrolysis under pressure is preferred.

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (5.0 eq).

    • Heat to reflux (100°C) for 24 hours. Expert Tip: If conversion is slow, use a sealed pressure tube at 140°C for 4 hours.

    • Monitor by TLC/LCMS until the hydantoin disappears.

  • Isolation of Free Base:

    • Cool to room temperature.[2][3]

    • Neutralize with concentrated HCl to pH 7.0 (the isoelectric point).

    • The free amino acid zwitterion will precipitate. Filter and dry.[4][5]

  • Conversion to Hydrochloride Salt:

    • Suspend the dry zwitterion in minimal dry Methanol .

    • Add 1.2 eq of Acetyl Chloride dropwise (generates anhydrous HCl in situ) OR bubble dry HCl gas.

    • Stir for 1 hour until dissolved/clarified.

    • The "Crash Out": Slowly add Diethyl Ether or MTBE until turbidity persists. Cool to 4°C.

    • Filter the white crystalline solid.

Part 4: Visualizing the Workflow

The following diagram illustrates the chemical logic and purification checkpoints for the recommended Bucherer-Bergs pathway.

BuchererBergs Start 4-Bromobenzaldehyde Reagents KCN / (NH4)2CO3 60°C, EtOH/H2O Start->Reagents Hydantoin Intermediate: 5-(4-bromophenyl)hydantoin (Precipitates at pH 2) Reagents->Hydantoin Ring Closure Hydrolysis Alkaline Hydrolysis NaOH, 140°C (Pressure) Hydantoin->Hydrolysis Ring Opening FreeBase Free Amino Acid (Isoelectric Precip.) Hydrolysis->FreeBase Neutralization SaltForm HCl Salt Formation MeOH + HCl -> Et2O FreeBase->SaltForm Anhydrous HCl Final Target: 4-Bromophenylglycine HCl SaltForm->Final Crystallization

Caption: Optimized Bucherer-Bergs workflow emphasizing the critical hydantoin purification checkpoint.

Part 5: Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

During the final salt formation, the product may separate as a sticky oil rather than a crystal.

  • Cause: Presence of residual water or excess alcohol.

  • Fix: Decant the supernatant. Dissolve the oil in minimal Methanol. Add a seed crystal (if available) and add the anti-solvent (Ether) very slowly with vigorous stirring.

Incomplete Hydrolysis

The bromine substituent increases the crystallinity of the hydantoin, making it less soluble in the hydrolysis media.

  • Fix: Use Barium Hydroxide [Ba(OH)2] instead of NaOH. Barium salts often allow for higher temperatures and the sulfate (byproduct of neutralization with H2SO4) is easily removed by filtration, simplifying the workup.

Racemization

If enantiopure material is required, avoid the Bucherer-Bergs route (which is inherently racemic) unless coupled with a chiral resolution step (e.g., using chiral HPLC or diastereomeric salt formation with tartaric acid). For direct enantioselective synthesis, the chemoenzymatic Strecker route using Pseudomonas fluorescens nitrilase is the only viable catalytic option [3].

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Ware, E. (1950).[6] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Synthesis of Phenylglycine Derivatives (Hydantoin Route): Edward, J. T., & Jitrangsri, C. (1975). "Stereochemistry of the Bucherer-Bergs and Strecker Reactions." Canadian Journal of Chemistry, 53(22), 3339–3350.

  • Chemoenzymatic Strecker Synthesis (High Yield/Enantiopure): Wegman, M. A., et al. (2001). "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide." Journal of Biotechnology, 24(2), 2918-2923.

  • Salt Formation & Purification Techniques: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][7][8] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

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